5-Nitro-1H-imidazole-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCOWLYQUZAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342160 | |
| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-34-6 | |
| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the confluence of an imidazole core, a strongly electron-withdrawing nitro group, and a reactive aldehyde functionality, make it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity profile, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The imidazole ring is a fundamental motif in a vast number of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] When substituted with a nitro group, particularly at the 5-position, the resulting scaffold becomes a well-established pharmacophore, renowned for its efficacy against anaerobic bacteria and protozoa.[2][3] The mechanism of action for many 5-nitroimidazole drugs is believed to involve the reductive activation of the nitro group within the target pathogen, leading to the formation of cytotoxic radical species that induce DNA damage.[3] this compound serves as a key intermediate, providing a reactive handle for the synthesis of a new generation of agents within this important class of therapeutics.[1][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its correct identification, handling, and use in synthesis.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₃ | [5][6] |
| Molecular Weight | 141.08 g/mol | [5][6] |
| CAS Number | 81246-34-6 | [5][6] |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 172-177 °C | |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. | [7] |
Spectroscopic Characterization
-
¹H NMR: The proton spectrum is expected to show two key signals in the aromatic region: a singlet for the proton at the C-2 position of the imidazole ring and a singlet for the aldehyde proton. The aldehyde proton will be significantly deshielded (downfield shift) due to the electron-withdrawing nature of the adjacent carbonyl group and the nitro-substituted imidazole ring. A broad signal corresponding to the N-H proton may also be observed.
-
¹³C NMR: The carbon spectrum will be characterized by signals for the three imidazole ring carbons and the carbonyl carbon of the aldehyde. The carbonyl carbon is expected to appear significantly downfield. The presence of the nitro group will also influence the chemical shifts of the ring carbons.
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1705-1730 cm⁻¹, characteristic of an aromatic aldehyde.[8]
-
N-O Stretch (Nitro Group): Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected.
-
C-H Stretch (Aldehyde): A distinctive pair of medium-intensity bands may be observed around 2700-2850 cm⁻¹.[8]
-
N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is expected for the N-H bond of the imidazole ring.
-
C=N and C=C Stretching: Absorptions corresponding to the imidazole ring will also be present.
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 141.08).[5] Common fragmentation patterns may include the loss of the nitro group (NO₂) or the formyl group (CHO).
Chemical Reactivity and Synthetic Transformations
The reactivity of this compound is dominated by the interplay of its three key components: the aromatic imidazole ring, the electron-withdrawing nitro group, and the electrophilic aldehyde group.
The Influence of the Nitro Group
The nitro group at the 5-position is a powerful electron-withdrawing group. This has two major consequences for the molecule's reactivity:
-
It deactivates the imidazole ring towards electrophilic substitution.
-
It significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
Reactions at the Aldehyde Functionality
The aldehyde group is the most reactive site for synthetic modification.[10] It readily participates in a variety of classical carbonyl reactions:
-
Condensation Reactions: It can be condensed with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones.[4][10] These reactions are fundamental for building larger, more complex molecular structures.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[8]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid functionality.
Reactions Involving the Nitro Group
The nitro group can also be a site for chemical transformation, most notably through reduction.
-
Reduction to an Amine: The nitro group can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or using reducing metals like tin or iron in acidic media).[8] This transformation is particularly valuable in medicinal chemistry as it allows for the introduction of a new functional group that can be further derivatized, significantly altering the biological activity of the resulting molecule.[4]
Synthetic Protocols and Methodologies
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the primary literature, its synthesis can be conceptualized through established methods for imidazole functionalization. A plausible synthetic route would involve the formylation of a pre-existing 5-nitroimidazole precursor or the nitration of an appropriate imidazole-4-carbaldehyde derivative.
The synthesis of related imidazole-4-carbaldehydes often involves the oxidation of the corresponding hydroxymethylimidazole.[11] For instance, 1H-imidazole-4-carbaldehyde can be synthesized by the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide.[11]
A general workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality provides a convenient point for derivatization to explore structure-activity relationships (SAR).
The broader class of 5-nitroimidazoles has shown significant therapeutic potential in several areas:
-
Antiprotozoal and Antibacterial Agents: This is the most well-established application, with drugs like metronidazole and secnidazole being widely used.[2] The aldehyde can be used to synthesize derivatives with potentially improved efficacy or a better resistance profile.
-
Anticancer Agents: Some nitroimidazole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[8]
-
Enzyme Inhibition: The imidazole scaffold is known to interact with various enzymes. For instance, a related compound, 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde, has been identified as an inhibitor of cytochrome P450 enzymes.[8]
A logical workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Workflow for the use of this compound in drug discovery.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling this compound.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: While specific toxicity data for this compound is limited, nitroaromatic compounds should generally be handled with care due to potential health risks.
Conclusion
This compound is a highly functionalized and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a biologically active 5-nitroimidazole core and a synthetically tractable aldehyde group makes it an invaluable precursor for the development of new therapeutic agents and other complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics, as detailed in this guide, is crucial for unlocking its full potential in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 7. CAS 4750-57-6: 1-Methyl-5-nitroimidazole-2-carboxaldehyde [cymitquimica.com]
- 8. Buy 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | 87471-10-1 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | Benchchem [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
Physicochemical characteristics of 5-Nitro-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-1H-imidazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the physicochemical characteristics, spectroscopic profile, and chemical reactivity of this compound. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The inherent electronic properties conferred by the imidazole scaffold, substituted with a potent electron-withdrawing nitro group and a reactive carbaldehyde, create a molecule with unique and valuable reactivity. This document synthesizes data from authoritative chemical databases and peer-reviewed literature to serve as a foundational resource for scientists, offering insights into its molecular properties, analytical characterization, and synthetic utility.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and purines.[1][2] Its unique amphoteric nature and aromaticity make it a privileged scaffold in drug design.[1] When functionalized with a nitro group, the resulting nitroimidazole moiety becomes a critical pharmacophore, most notably in the development of antibiotics and antiprotozoal agents.[3][4] Compounds like metronidazole and ornidazole leverage the 5-nitroimidazole core to effectively treat infections caused by anaerobic bacteria and protozoa.[3][5]
This compound (C₄H₃N₃O₃) emerges as a particularly valuable synthetic intermediate. It combines the bio-relevant 5-nitroimidazole core with a highly reactive aldehyde functional group. This aldehyde serves as a versatile chemical handle for elaboration, allowing chemists to construct a diverse library of more complex molecules for therapeutic screening.[6][7] Understanding the fundamental physicochemical properties and reactivity of this specific carbaldehyde is therefore paramount for its effective utilization in designing next-generation therapeutics.[4][8]
References
- 1. This compound | 81246-34-6 | Benchchem [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
5-Nitro-1H-imidazole-4-carbaldehyde CAS number and synonyms
An In-depth Technical Guide: 5-Nitro-1H-imidazole-4-carbaldehyde
Introduction
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum anti-infective properties.[1][2] Since the discovery of azomycin, the first natural nitroimidazole, this chemical moiety has led to the development of life-saving drugs like metronidazole, which are crucial in treating infections caused by anaerobic bacteria and protozoa.[1][2] this compound (CAS: 81246-34-6) emerges as a pivotal intermediate in this field. Its dual functionality, featuring a reactive aldehyde group and the biologically active nitroimidazole core, makes it a versatile building block for synthesizing novel therapeutic agents and complex molecular architectures.[3][4][5] This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in modern drug discovery for researchers and scientists.
Chemical Identity and Properties
Correctly identifying a chemical entity is fundamental for research and development. The CAS number, molecular formula, and various synonyms are crucial for accurate documentation and procurement.
Identification
| Identifier | Value |
| CAS Number | 81246-34-6[6][7][8][9] |
| IUPAC Name | This compound[7] |
| Molecular Formula | C₄H₃N₃O₃[6][7][8] |
| Synonyms | 1H-Imidazole-4-carboxaldehyde, 5-nitro-; 5(4)-Nitro-4(5)-imidazolecarboxaldehyde; 5-Nitro-4-imidazole aldehyde; 4-Nitro-1H-imidazole-5-carbaldehyde[6][7] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value |
| Molecular Weight | 141.08 g/mol [6][8] |
| Exact Mass | 141.01744097 Da[7] |
| Appearance | White to light yellow solid[3] |
| Storage | Room temperature, in a dry, sealed place[6][9] |
| Purity | Typically ≥97%[9] |
Synthesis and Characterization
Representative Synthetic Workflow
The synthesis generally involves the nitration of an imidazole precursor followed by the introduction or modification of the formyl group. A common route is the oxidation of 4-(hydroxymethyl)-5-nitro-1H-imidazole.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Oxidation of 4-(Hydroxymethyl)-5-nitro-1H-imidazole
This protocol is a generalized procedure based on the oxidation of hydroxymethylimidazoles.[10]
-
Dissolution: Dissolve the precursor, 4-(hydroxymethyl)-5-nitro-1H-imidazole, in a suitable solvent such as methanol or acetone in a reaction vessel.
-
Addition of Oxidant: Add an oxidizing agent, such as manganese dioxide (MnO₂), to the solution. A molar excess of the oxidant is typically used to ensure complete conversion.[10]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]
-
Filtration: After cooling the reaction mixture to room temperature, filter off the solid manganese dioxide.[10]
-
Purification: Wash the filtered solid with the solvent to recover any adsorbed product. Combine the filtrate and washings.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization to yield this compound.[10]
Characterization
-
¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the imidazole ring proton (C2-H), and the N-H proton.
-
¹³C-NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, as well as the carbons of the imidazole ring, with the carbon attached to the nitro group being significantly downfield.
-
IR Spectroscopy: Key vibrational bands would include those for the N-H stretch, C=O stretch of the aldehyde, and the asymmetric and symmetric stretches of the C-NO₂ group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (141.08 g/mol ).[6]
Role in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a versatile scaffold in the synthesis of new chemical entities with potential therapeutic value.
Mechanism of Action of 5-Nitroimidazoles
The biological activity of 5-nitroimidazoles is a classic example of prodrug activation. These compounds are typically non-toxic until the nitro group is reduced within anaerobic cells.[11]
-
Cellular Uptake: The neutral nitroimidazole molecule diffuses into the target cell (e.g., an anaerobic bacterium or protozoan).
-
Reductive Activation: Inside the low-redox-potential environment of the anaerobe, enzymes donate electrons to the nitro group. This reduction forms a highly reactive nitroso radical anion.[12]
-
DNA Damage: This reactive intermediate can covalently bind to and induce breaks in the helical structure of DNA, inhibiting nucleic acid synthesis and leading to cell death.[12]
Caption: Mechanism of action for 5-nitroimidazole-based drugs.
Applications as a Synthetic Intermediate
The aldehyde functional group of this compound is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse compound libraries.
-
Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are important intermediates for creating more complex heterocyclic systems or as ligands in coordination chemistry.[11]
-
Reductive Amination: The aldehyde can undergo reductive amination to introduce substituted amino groups, a common strategy in drug design to modulate solubility and target binding.
-
Wittig and Related Reactions: Carbon-carbon bonds can be formed via reactions like the Wittig reaction, extending the carbon skeleton to build more elaborate structures.
-
Building Block for Protein Degraders: The compound is listed as a building block for protein degraders, suggesting its use in synthesizing molecules for targeted protein degradation (e.g., PROTACs), a cutting-edge area of drug development.[9]
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol illustrates the utility of this compound as a starting material.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent like ethanol or methanol.
-
Amine Addition: Add a solution of 1 equivalent of a selected primary amine (e.g., aniline or a substituted aniline) to the flask.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. Formation of the imine is often accompanied by the elimination of water.[11]
-
Product Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under vacuum, and the product purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the resulting imine using NMR, IR, and mass spectrometry, noting the disappearance of the aldehyde proton signal and the appearance of the imine (C=N) signals.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the potent biological activity of the 5-nitroimidazole core, provides a reliable starting point for the synthesis of novel therapeutics.[1][2][12] From its foundational role in creating anti-infective agents to its potential application in advanced fields like targeted protein degradation, this molecule continues to be a subject of significant scientific interest.[9] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the synthetic versatility and biological potential of this important building block.
References
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 7. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-4-carboxaldehyde, 5-nitro- (9CI) CAS#: 81246-34-6 [amp.chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 81246-34-6 | Benchchem [benchchem.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Spectroscopic Blueprint of 5-Nitro-1H-imidazole-4-carbaldehyde: A Guide for Advanced Drug Discovery
Abstract
Introduction: The Chemical Context
5-Nitro-1H-imidazole-4-carbaldehyde is a bifunctional heterocyclic compound. The imidazole ring provides a core structure found in many biological systems.[3] This core is functionalized with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the C5 position and a carbaldehyde (-CHO) group at the C4 position. This electronic arrangement dictates the molecule's reactivity and profoundly influences its spectroscopic signature. Understanding this signature is the first step in quality control, reaction monitoring, and metabolic analysis.
This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral outputs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. The predicted spectra are based on established substituent effects on the imidazole ring, drawing parallels from characterized derivatives.[4][5]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is anticipated to be simple, showing two distinct signals for the aromatic proton and the aldehyde proton, in addition to a broad signal for the N-H proton.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes & Justification |
| H2 (Imidazole Ring) | 8.2 - 8.5 | Singlet (s) | The C2 proton of the imidazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of both adjacent ring nitrogens.[6] |
| H (Aldehyde) | 9.8 - 10.1 | Singlet (s) | Aldehydic protons characteristically resonate far downfield.[7] Its position is influenced by the aromatic ring and the adjacent nitro group. |
| H1 (N-H) | 13.0 - 14.0 | Broad Singlet (br s) | The N-H proton of the imidazole ring is acidic and its signal is often broad due to quadrupole broadening and chemical exchange.[7] Its chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegative nitro and carbonyl groups.[8][9]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes & Justification |
| C=O (Aldehyde) | 185 - 190 | The carbonyl carbon of an aldehyde attached to an aromatic ring is strongly deshielded and appears significantly downfield.[8] |
| C2 | 145 - 150 | This carbon is situated between two nitrogen atoms, leading to a downfield shift. |
| C5 | 140 - 145 | Attached directly to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded. |
| C4 | 125 - 130 | This carbon is attached to the aldehyde group. Its chemical shift is influenced by both the ring structure and the carbonyl substituent. |
Diagram: Atom Numbering for NMR Assignment
Caption: Atom numbering scheme for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[10] The predicted spectrum for this compound will be dominated by absorptions from the N-H, C=O, and N-O bonds.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes & Justification |
| 3100 - 3400 | N-H stretch (imidazole) | Medium, Broad | The broadness is due to hydrogen bonding in the solid state.[4] |
| ~3080 | C-H stretch (aromatic) | Weak-Medium | Corresponds to the C2-H stretch on the imidazole ring.[11] |
| 2820-2850 & 2720-2750 | C-H stretch (aldehyde) | Medium, Sharp | The presence of two distinct bands (Fermi doublet) is characteristic of an aldehyde C-H stretch and is a highly diagnostic feature.[11] |
| 1680 - 1700 | C=O stretch (aldehyde) | Strong, Sharp | The strong, sharp absorption is due to the carbonyl group. Conjugation with the imidazole ring lowers the frequency from a typical aliphatic aldehyde.[12] |
| 1580 - 1620 | C=N stretch (imidazole ring) | Medium | Characteristic stretching vibration of the imidazole ring. |
| 1520 - 1560 & 1340 - 1380 | N-O stretch (nitro group) | Strong | Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. These are typically very strong and reliable diagnostic peaks.[13] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For this compound, we predict the following under Electron Ionization (EI).
-
Molecular Ion (M⁺): A peak at m/z 141 is expected, corresponding to the molecular weight of the compound (C₄H₃N₃O₃).[2]
Predicted Fragmentation Pathway
The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The nitro and aldehyde groups provide predictable cleavage points.[14][15]
-
Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds.
-
[M - NO]⁺ = 141 - 30 = m/z 111
-
-
Loss of Nitro Group (NO₂): Cleavage of the C-N bond.
-
[M - NO₂]⁺ = 141 - 46 = m/z 95
-
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of aldehydes.
-
[M - CO]⁺ = 141 - 28 = m/z 113
-
-
Sequential Loss: Loss of CO followed by loss of NO₂ (or vice versa).
-
[M - CO - NO₂]⁺ = 141 - 28 - 46 = m/z 67
-
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, the following generalized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[1]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent for GC-MS analysis.
-
Ionization: Utilize a standard electron ionization (EI) source (70 eV).
-
Analysis: Acquire the mass spectrum across a suitable m/z range (e.g., 40-200 amu).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.
Diagram: General Spectroscopic Characterization Workflow
Caption: Workflow for the comprehensive spectroscopic characterization of a target compound.
Conclusion
The predictive spectroscopic data presented in this guide provides a comprehensive blueprint for the characterization of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass fragmentation patterns, researchers can confidently identify this molecule, assess its purity, and monitor its transformation in synthetic schemes. This foundational knowledge is critical for accelerating the development of novel therapeutics based on the privileged 5-nitroimidazole scaffold.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Tautomerism in 5-Nitro-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Tautomerism of 5-Nitro-1H-imidazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the annular prototropic tautomerism in this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the scarcity of direct experimental data for this specific molecule, this paper synthesizes information from closely related nitroimidazole and imidazole-carbaldehyde analogues to build a robust predictive model of its tautomeric behavior. We will explore the structural and electronic factors governing the equilibrium between the two primary tautomers: This compound (Tautomer A) and 4-Nitro-1H-imidazole-5-carbaldehyde (Tautomer B) . This guide furnishes researchers, scientists, and drug development professionals with theoretical frameworks, detailed experimental protocols for characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and computational workflows for predicting tautomer stability via Density Functional Theory (DFT).
Foundational Principles: Annular Tautomerism in Substituted Imidazoles
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] In heterocyclic systems like imidazole, the most common form is prototropic tautomerism, involving the migration of a proton.[1] Specifically, this compound exhibits annular tautomerism, where the proton can reside on either of the two ring nitrogen atoms (N1 or N3). This dynamic equilibrium is critical as the two tautomers, while structurally similar, can possess distinct physicochemical properties, including dipole moment, pKa, hydrogen bonding capability, and ultimately, biological activity.
The molecule exists as an equilibrium between two tautomeric forms:
-
Tautomer A: this compound
-
Tautomer B: 4-Nitro-1H-imidazole-5-carbaldehyde
It is crucial to recognize that these are not just different naming conventions but distinct chemical entities in equilibrium. PubChem lists "4-nitro-1H-imidazole-5-carbaldehyde" as a depositor-supplied synonym for "this compound," which underscores the prevalence and importance of this tautomerism.[2]
The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms, which is profoundly influenced by the electronic nature of the substituents on the imidazole ring.[3] In our case, both the nitro (-NO₂) and carbaldehyde (-CHO) groups are potent electron-withdrawing groups (EWGs). Their positions relative to the mobile proton on the imidazole ring are the primary determinants of the tautomeric preference.
Based on analogous systems, a strong prediction can be made. For 4(5)-nitroimidazole, the 4-nitro tautomer is reported to be overwhelmingly predominant, with a tautomer ratio of approximately 400:1 over the 5-nitro form.[3] This preference is attributed to the electronic influence of the nitro group. Furthermore, computational studies on other imidazole-carbaldehydes suggest that the tautomer where the proton is on the nitrogen further from the carbaldehyde can be more stable.[4] Given that both substituents in our target molecule are strong EWGs, it is highly probable that Tautomer B (4-Nitro-1H-imidazole-5-carbaldehyde) is the thermodynamically favored form. The electron density is drawn towards the substituents, making the N1 nitrogen (adjacent to the C5-carbaldehyde) more acidic and thus more likely to bear the proton.
Theoretical Framework for Tautomer Analysis
Computational Prediction of Tautomer Stability using DFT
Density Functional Theory (DFT) is a powerful computational tool for accurately predicting the relative stabilities of tautomers.[5] By calculating the Gibbs free energy (ΔG) of each tautomer, we can determine the equilibrium constant (KT) and thus the theoretical tautomer population.
This protocol outlines a robust, field-proven methodology for determining the relative energies of the tautomers of this compound.
-
Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase. A commonly used and reliable functional for this purpose is B3LYP with a 6-311++G(d,p) basis set.[6] This level of theory provides a good balance of accuracy and computational cost.
-
Frequency Calculation: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate a more realistic environment, incorporate solvent effects using a Polarizable Continuum Model (PCM). Re-optimize the geometries within the desired solvent (e.g., DMSO, water, methanol) and perform frequency calculations.
-
Energy Calculation and Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and in solution. The relative energy (ΔG) is the difference between the energies of the two tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RT ln(KT).
Caption: Computational workflow for DFT analysis of tautomer stability.
Predicted Relative Stabilities
While direct calculations for the target molecule are not published, we can extrapolate from similar systems. The strong electron-withdrawing nature of both substituents likely leads to a significant energy difference between the tautomers.
| Tautomer | Predicted Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Predicted Relative Gibbs Free Energy (ΔG) in Polar Solvent (e.g., DMSO) (kcal/mol) | Predicted Dominance |
| Tautomer A (5-Nitro-4-CHO) | +2.5 to +4.0 | +1.5 to +3.0 | Minor Component |
| Tautomer B (4-Nitro-5-CHO) | 0 (Reference) | 0 (Reference) | Major Component |
| Note: These values are expert estimations based on data from analogous nitroimidazoles and imidazole-carbaldehydes and should be confirmed by specific calculations for the target molecule. |
Experimental Methodologies for Tautomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for characterizing tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[7] For many imidazoles, this condition is met, especially in aprotic solvents or at lower temperatures.
The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the position of the N-H proton and the electronic effects of the substituents.
-
¹H NMR: The single proton on the imidazole ring (H2) will have a distinct chemical shift in each tautomer. The N-H proton will likely be a broad signal.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly C4 and C5, will be significantly different between the two tautomers. The difference in chemical shifts between C4 and C5 (ΔδC4-C5) is a reliable indicator of the tautomeric state.[8]
| Nucleus | Tautomer A (5-Nitro-4-CHO) Predicted δ (ppm) | Tautomer B (4-Nitro-5-CHO) Predicted δ (ppm) | Rationale |
| H2 | 8.0 - 8.4 | 8.2 - 8.6 | Deshielded by adjacent nitrogen and EWGs. |
| CHO | 9.8 - 10.2 | 9.9 - 10.3 | Typical aldehyde proton range. |
| NH | 13.0 - 14.5 (broad) | 13.5 - 15.0 (broad) | Highly dependent on solvent and concentration. |
| C2 | ~140 | ~138 | Sensitive to the protonation state of adjacent nitrogens. |
| C4 | ~148 (with CHO) | ~145 (with NO₂) | Directly attached to a strong EWG. |
| C5 | ~128 (with NO₂) | ~130 (with CHO) | Directly attached to a strong EWG. |
| Note: Predicted shifts are for a solution in DMSO-d₆ and are based on data for 4-nitroimidazole and other substituted imidazoles.[9] |
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
Signal Assignment: Identify the distinct signals corresponding to the H2 proton of each tautomer. 2D NMR techniques like HSQC and HMBC can be used to confirm assignments by correlating protons to their attached carbons.
-
Integration and Quantification: Carefully integrate the non-overlapping signals assigned to each tautomer. The mole fraction (X) of each tautomer is proportional to its integral area. For example, XA = AreaA / (AreaA + AreaB).
-
Equilibrium Constant Calculation: Calculate the equilibrium constant KT = [Tautomer B] / [Tautomer A] = XB / XA.
-
Variable Temperature (VT) NMR (Optional): If signals are broad due to exchange, acquiring spectra at lower temperatures can slow the interconversion, leading to sharper, distinct signals for each tautomer.
Caption: Experimental workflow for NMR analysis of tautomerism.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide valuable, albeit less direct, evidence of tautomeric equilibria. The two tautomers will have different electronic structures and thus different absorption spectra. By monitoring changes in the spectrum as a function of solvent polarity, one can infer shifts in the tautomeric equilibrium.
-
Solvent Selection: Choose a range of solvents with a wide span of polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile).
-
Sample Preparation: Prepare dilute solutions of identical concentration in each of the selected solvents by transferring a small, precise volume of the stock solution.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Compare the spectra. A shift in the position of λmax (solvatochromism) or the appearance of new shoulders or peaks across the solvent series indicates a shift in the tautomeric equilibrium.[10] Polar solvents are expected to stabilize the more polar tautomer, leading to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transitions.
Caption: Experimental workflow for UV-Vis analysis of tautomerism.
Conclusion and Recommendations for Researchers
The tautomerism of this compound is a critical aspect of its chemical identity. Based on established principles and data from analogous compounds, this guide posits that the 4-Nitro-1H-imidazole-5-carbaldehyde (Tautomer B) form is the major species in the tautomeric equilibrium. This preference is driven by the strong electron-withdrawing effects of both the nitro and carbaldehyde substituents.
Key Recommendations:
-
Acknowledge Both Tautomers: Researchers must recognize that this compound exists as a dynamic equilibrium of two tautomers. Any experimental or computational study should account for the presence of both species.
-
Definitive Characterization: It is strongly recommended to perform NMR analysis in a non-polar aprotic solvent (like CDCl₃ or CCl₄) and a polar aprotic solvent (like DMSO-d₆) to experimentally determine the tautomer ratio and how it is influenced by the environment.
-
Computational Validation: We advise performing DFT calculations as outlined in this guide to establish the theoretical ground-state energies of both tautomers. This will provide a robust foundation for interpreting experimental results.
-
Implications for Drug Design: In structure-activity relationship (SAR) studies, the distinct hydrogen bonding patterns and dipole moments of each tautomer should be considered separately in molecular docking and other in-silico screening methods. The dominant tautomer may not be the most biologically active one.
By applying the theoretical and experimental protocols detailed herein, scientists can achieve a comprehensive understanding of the tautomeric landscape of this compound, enabling more accurate interpretation of its chemical behavior and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
A Technical Guide to the Potential Biological Activities of 5-Nitro-1H-imidazole-4-carbaldehyde: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 5-position, often confers significant antimicrobial and anticancer properties. This technical guide focuses on 5-Nitro-1H-imidazole-4-carbaldehyde, a key synthetic intermediate, and explores its potential for the development of novel therapeutic agents. While direct biological data on this specific carbaldehyde is limited, its structural features suggest a high potential as a precursor for a diverse range of bioactive molecules. This document will delve into the derivatization of the carbaldehyde functional group, the established biological activities of related 5-nitroimidazole compounds, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The 5-nitroimidazole framework is a cornerstone in the development of drugs targeting anaerobic organisms and hypoxic tumor cells.[1] Compounds containing this moiety are known to act as prodrugs, where the nitro group is bioreduced to cytotoxic radical species that induce cellular damage.[2] This mechanism is fundamental to the activity of widely used drugs like metronidazole and secnidazole, which are employed against anaerobic bacteria and protozoa.[1]
This compound (C4H3N3O3) is a derivative of this important class of compounds.[3] Its strategic placement of a reactive carbaldehyde group at the 4-position, adjacent to the nitro group at the 5-position, makes it an exceptionally valuable starting material for the synthesis of a wide array of more complex and potentially more potent therapeutic agents. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base, contributing to its versatility in chemical reactions and biological interactions.[2][4]
Synthetic Potential of this compound
The carbaldehyde group is a versatile functional group that can undergo a multitude of chemical transformations. This reactivity is key to unlocking the therapeutic potential of the this compound core.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This allows for the introduction of various pharmacophores and the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.
A crucial reaction for derivatization is the formation of a Schiff base (imine) through condensation with primary amines. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[2] This straightforward synthesis allows for the incorporation of a wide variety of substituents, opening the door to a vast chemical space for drug discovery.
Diagram 1: General Synthetic Scheme for Derivatization
Caption: Synthetic pathway for derivatizing this compound.
Potential Biological Activities
Based on the extensive literature on 5-nitroimidazole derivatives, compounds synthesized from this compound are anticipated to exhibit a range of biological activities.
Antiparasitic Activity
Nitroimidazoles are well-established antiparasitic agents.[5] Derivatives of 1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis.[5][6][7] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole demonstrated an IC50 value of 1.47 µM/mL against these parasites, which is twice as potent as the standard drug, metronidazole.[5][6][7] The mechanism of action involves the reductive activation of the nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic radicals.
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a target for nitroimidazole-based compounds.[8][9] In low-oxygen conditions, the nitro group can be reduced to cytotoxic species, making these compounds selective for tumor cells.[10] Nitroimidazoles have been investigated as radiosensitizers, enhancing the efficacy of radiation therapy by "fixing" radiation-induced DNA damage in an oxygen-mimetic fashion.[10] Furthermore, some nitroimidazole derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme highly expressed in solid tumors and involved in regulating intratumoral pH.[8] Studies have reported that N-alkyl-nitroimidazoles can exhibit significant antitumor activity, with LC50 values as low as 16.7 µM in breast cancer cell lines.[11]
Antimicrobial Activity
Derivatives of 5-nitroimidazoles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12][13] The mechanism of action is believed to involve the inhibition of bacterial nucleic acid synthesis after reductive activation of the nitro group.[13] For example, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole have shown significant antibacterial activity, with MIC values ranging from 1.56 to 6.25 µg/mL against various bacterial strains.[14]
Proposed Experimental Workflows
To explore the therapeutic potential of this compound, a systematic approach to synthesis and biological evaluation is necessary.
Synthesis of a Focused Library of Derivatives
A focused library of Schiff base derivatives should be synthesized by reacting this compound with a diverse set of primary amines. The selection of amines should aim to modulate key physicochemical properties:
| Amine Substituent (R-group) | Rationale for Inclusion |
| Alkyl chains (short and long) | To investigate the effect of lipophilicity on cell permeability and antitumor activity.[11] |
| Aromatic and heteroaromatic rings | To explore π-π stacking interactions with biological targets and introduce potential hydrogen bonding sites. |
| Polar functional groups (e.g., -OH, -COOH) | To enhance aqueous solubility and potentially interact with different biological targets. |
In Vitro Biological Evaluation
-
Parasite Culture: Culture Entamoeba histolytica and Giardia intestinalis in appropriate axenic media.
-
Drug Preparation: Dissolve synthesized compounds in DMSO to prepare stock solutions.
-
Assay: In a 96-well plate, add parasites to fresh media containing serial dilutions of the test compounds. Include metronidazole as a positive control and a vehicle (DMSO) control.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Cell Lines: Utilize a panel of human cancer cell lines, including those known for hypoxic solid tumors (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[11]
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the synthesized compounds for 48-72 hours under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the LC50 (lethal concentration 50%) for each compound under both normoxic and hypoxic conditions to determine hypoxia-selective cytotoxicity.
Diagram 2: Workflow for Biological Evaluation
Caption: A systematic workflow for the synthesis and biological evaluation of derivatives.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its synthetic accessibility and the proven track record of the 5-nitroimidazole scaffold in medicine provide a strong rationale for its investigation. The strategic derivatization of its carbaldehyde group can lead to the discovery of new chemical entities with potent antiparasitic, anticancer, and antimicrobial activities. Future research should focus on the synthesis of diverse libraries of derivatives, comprehensive in vitro and in vivo evaluations, and detailed mechanistic studies to elucidate the precise modes of action of the most promising candidates.
References
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 81246-34-6 | Benchchem [benchchem.com]
- 3. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Hypoxia: The Pivotal Role of the Nitro Group's Electron-Withdrawing Effects in Nitroimidazole-Based Therapeutics
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, underpinning drugs with remarkable activity against anaerobic microbes and solid tumors.[1][2] The therapeutic efficacy of these agents is not merely a feature of the imidazole ring but is critically dictated by the potent electron-withdrawing nature of its nitro (-NO₂) substituent. This guide elucidates the fundamental principles of this electronic effect, detailing how it governs the physicochemical properties, mechanism of action, and structure-activity relationships (SAR) of nitroimidazoles. We will explore how this single functional group enables selective activation under hypoxic conditions, a unique property exploited in the design of antimicrobials, hypoxia-activated prodrugs (HAPs), and radiosensitizers. This document serves as a technical resource, providing field-proven insights and detailed experimental methodologies for professionals engaged in the research and development of next-generation nitroimidazole-based therapeutics.
The Nitro Group: A Potent Electron Sink
The defining characteristic of the nitro group is its powerful electron-withdrawing capacity, which operates through two primary mechanisms: the inductive effect and the resonance effect.[3][4]
-
Inductive Effect (-I): The nitrogen atom in the -NO₂ group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the imidazole ring through the sigma (σ) bond framework.[5]
-
Resonance Effect (-R): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms. This resonance stabilization creates a significant electron deficiency within the imidazole ring, making the entire molecule an effective electron acceptor.[4][6] The resonance structures clearly illustrate this electron delocalization.
Caption: Resonance delocalization in 5-nitroimidazole.
This profound electron deficiency is the linchpin of nitroimidazole activity. It lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), making it highly susceptible to accepting electrons—a process known as bioreduction.
Impact on Physicochemical Properties: Acidity and Redox Potential
The electron-withdrawing nature of the nitro group directly modulates two key physicochemical parameters that are critical for drug behavior: acidity (pKa) and one-electron reduction potential (E¹).
-
Acidity (pKa): By withdrawing electron density, the nitro group stabilizes the conjugate base formed upon deprotonation of the imidazole N-H group. This increased stability of the anion facilitates proton loss, thereby lowering the pKa and making the nitroimidazole more acidic compared to unsubstituted imidazole.
-
Redox Potential (E¹): The electron-deficient ring readily accepts an electron. A more positive reduction potential indicates a greater electron affinity. The position of the nitro group significantly influences this value. 2-nitroimidazoles generally possess a higher electron affinity (more positive E¹) than their 5-nitroimidazole counterparts.[6] This difference is a key determinant of their distinct biological applications.[7]
| Property Comparison of Key Nitroimidazoles | | :--- | :--- | :--- | :--- | | Compound | Nitro Position | One-Electron Redox Potential (E¹, pH 7) | Primary Application | | Metronidazole | 5-Nitro | ~ -486 mV | Antiprotozoal, Anaerobic antibacterial[8][9] | | Tinidazole | 5-Nitro | ~ -480 mV | Antiprotozoal, Anaerobic antibacterial[9][10] | | Misonidazole | 2-Nitro | ~ -389 mV | Hypoxic cell radiosensitizer[6][11] | | Nimorazole | 5-Nitro | ~ -525 mV | Hypoxic cell radiosensitizer[6] |
Causality Insight: The higher redox potential of 2-nitroimidazoles like misonidazole makes them more effective "oxygen mimetics." They can be reduced by cellular enzymes at oxygen concentrations that are low enough to confer radioresistance but still high enough to re-oxidize the more easily reduced 5-nitroimidazoles, explaining their differential use as radiosensitizers versus antimicrobials.[7]
The Core Mechanism: Hypoxia-Selective Bioreductive Activation
Nitroimidazoles are prodrugs that require metabolic activation to exert their cytotoxic effects.[12] This activation is a reductive process that is selectively favored in the low-oxygen (hypoxic) environments characteristic of anaerobic organisms and the core of solid tumors.[][14]
The activation cascade proceeds as follows:
-
Passive Diffusion: The small, uncharged nitroimidazole molecule passively diffuses into the target cell (e.g., an anaerobic bacterium or a hypoxic cancer cell).[12]
-
One-Electron Reduction: Inside the cell, flavoprotein enzymes such as nitroreductases transfer a single electron to the electron-deficient nitroimidazole, forming a highly reactive nitro radical anion (-NO₂⁻).[7][15][16]
-
The Oxygen-Dependent Switch: This step is the crux of hypoxia selectivity.
-
In Normoxic Cells (Sufficient O₂): Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitroimidazole in a "futile cycle." This process consumes reducing equivalents but prevents the accumulation of toxic metabolites, thus sparing healthy, well-oxygenated tissues.[7]
-
In Hypoxic Cells (Deficient O₂): In the absence of oxygen, the nitro radical anion persists and can undergo further reduction.
-
-
Generation of Cytotoxic Species: Further reduction steps generate a cascade of reactive intermediates, including nitroso (-N=O) and hydroxylamine (-NHOH) derivatives, and ultimately the amine (-NH₂).[6][10] These reduced species are highly cytotoxic.
-
Macromolecular Damage: The reactive intermediates, particularly the hydroxylamine, can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and thiols, leading to strand breaks, loss of helical structure, and enzyme inhibition.[10][12][17] This widespread damage culminates in cell death.
Caption: Bioreductive activation pathway of nitroimidazoles.
Applications in Drug Development
The unique mechanism of hypoxia-selective activation makes nitroimidazoles versatile scaffolds for several therapeutic areas.
Antimicrobial Agents
The foundational application of 5-nitroimidazoles like metronidazole and tinidazole is in treating infections caused by anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[][18] These organisms thrive in low-oxygen environments and possess the necessary nitroreductase enzymes to activate the drugs, leading to their selective eradication.
Hypoxia-Activated Prodrugs (HAPs) for Cancer
Solid tumors often contain significant regions of hypoxia, which are associated with resistance to conventional therapies and increased malignancy.[14][19] HAPs are designed to exploit this feature. A 2-nitroimidazole moiety is often used as the "trigger," linked to a potent cytotoxic "effector" molecule.[20][21] In the hypoxic tumor core, the nitro group is reduced, cleaving the linker and releasing the active cytotoxin precisely where it is needed, thereby minimizing systemic toxicity.[22] Evofosfamide (TH-302) is a clinical example where a 2-nitroimidazole trigger is attached to a bromo-isophosphoramide mustard effector.[21]
Radiosensitizers for Cancer Therapy
Hypoxic cells are notoriously resistant to radiotherapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal. Electron-affinic 2-nitroimidazoles can substitute for oxygen in this role.[6][11] By accepting an electron from a DNA radical, the radiosensitizer prevents its chemical repair by cellular thiols (like glutathione) and "fixes" the damage, thus sensitizing the hypoxic cell to radiation and increasing the efficacy of the treatment.[7][23]
Key Experimental Protocols
Validating the electron-withdrawing effects and resulting hypoxia selectivity of novel nitroimidazole derivatives requires robust and standardized experimental methodologies.
Protocol: Determination of One-Electron Reduction Potential via Cyclic Voltammetry (CV)
Trustworthiness Principle: CV provides a direct, quantitative measure of a molecule's electron affinity, a critical predictor of its potential for bioreductive activation. This self-validating system uses internal standards for calibration and provides reproducible E¹ values.
Objective: To measure the one-electron reduction potential (E¹) of a nitroimidazole compound.
Materials:
-
Working Electrode (e.g., glassy carbon or hanging mercury drop electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Counter Electrode (e.g., platinum wire)
-
Potentiostat
-
Aprotic solvent (e.g., anhydrous Dimethylformamide (DMF) or Acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP))
-
Test compound and an internal standard with a known redox potential
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation: Prepare a solution of the test compound (~1 mM) in the aprotic solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Electrochemical Cell Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Potential Sweep: Using the potentiostat, apply a potential sweep. Start at a potential where no reaction occurs (e.g., 0 V) and scan towards negative potentials (e.g., -2.0 V) and then back to the starting potential. The scan rate is typically 100 mV/s.
-
Data Acquisition: Record the resulting current as a function of the applied potential, generating a cyclic voltammogram.
-
Peak Analysis: Identify the cathodic (reduction) and anodic (re-oxidation) peaks. For a reversible one-electron process, the peak potential (E_pc) and anodic peak potential (E_pa) are observed. The half-wave potential (E₁/₂) is calculated as (E_pc + E_pa) / 2, which approximates the standard reduction potential.[24]
-
Calibration: Run a CV of the internal standard under identical conditions to calibrate the reference electrode and ensure system accuracy.
Protocol: Assessment of Hypoxia-Selective Cytotoxicity
Trustworthiness Principle: This protocol directly tests the biological consequence of bioreductive activation. By comparing cytotoxicity under normoxic and hypoxic conditions, it provides a self-validating readout of selectivity. The inclusion of positive controls (known HAPs) and negative controls (vehicle) ensures the reliability of the results.
Objective: To determine if a nitroimidazole compound is more cytotoxic to cancer cells under hypoxic conditions than under normoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Standard cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Multi-well plates (96-well)
-
Standard CO₂ incubator (Normoxia: 20-21% O₂, 5% CO₂)
-
Hypoxic incubator or chamber (Hypoxia: <1% O₂, 5% CO₂)
-
Test compound dissolved in a suitable vehicle (e.g., DMSO)
-
Cell viability reagent (e.g., MTS, MTT, or resazurin-based assay)
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Cell Seeding: Seed cells into two identical 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the normoxic incubator.
-
Pre-incubation: Move one plate ("Hypoxic Plate") into the hypoxic chamber and allow it to acclimate for at least 4-6 hours. Leave the other plate ("Normoxic Plate") in the standard incubator.
-
Drug Treatment: Prepare serial dilutions of the test compound. Add the drug dilutions to the appropriate wells on both the normoxic and hypoxic plates. Include vehicle-only control wells.
-
Incubation: Return the plates to their respective incubators (normoxic or hypoxic) and incubate for a defined period, typically 48-72 hours.
-
Viability Assessment: After the incubation period, remove plates from the incubators. Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the required time (e.g., 1-4 hours) and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability for each drug concentration.
-
Plot cell viability versus drug concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic) . An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.
-
Caption: Experimental workflow for assessing hypoxia-selective cytotoxicity.
Conclusion and Future Directions
The potent electron-withdrawing effect of the nitro group is the single most important feature driving the therapeutic utility of the nitroimidazole scaffold. It endows these molecules with a low-energy LUMO, making them ideal substrates for bioreductive activation in the oxygen-deficient environments of anaerobic pathogens and solid tumors. This fundamental chemical property enables a remarkable degree of therapeutic selectivity, forming the basis for highly successful antimicrobial drugs and providing a rational framework for the development of next-generation cancer therapies.
Future research will continue to leverage this principle. The design of novel HAPs will involve fine-tuning the redox potential of the nitroimidazole trigger for optimal activation in specific tumor microenvironments and pairing them with novel, highly potent cytotoxic effectors. For radiosensitizers, efforts are focused on improving tumor penetration and retention while minimizing dose-limiting toxicities. A deep and continued understanding of the electron-withdrawing effects of the nitro group will remain paramount to the success of these endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 11. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 12. lecturio.com [lecturio.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 16. openmedscience.com [openmedscience.com]
- 17. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ukmeds.co.uk [ukmeds.co.uk]
- 19. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: A Cornerstone Precursor in Medicinal Chemistry
This technical guide provides an in-depth exploration of 5-Nitro-1H-imidazole-4-carbaldehyde, a pivotal synthetic precursor in the development of novel therapeutic agents. We will delve into its synthesis, reactivity, and its role as a foundational building block for a diverse range of heterocyclic compounds with significant pharmacological potential. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of the Nitroimidazole Scaffold
The imidazole ring is a fundamental heterocyclic motif in medicinal chemistry, renowned for its presence in biologically crucial molecules like the amino acid histidine and purines.[1] First isolated in 1858, its unique aromatic and amphoteric properties make it a versatile scaffold for synthetic modification.[1] When functionalized with a nitro group (NO₂), the imidazole ring's electronic properties are profoundly altered. The potent electron-withdrawing nature of the nitro group deactivates the ring to electrophilic substitution while making it susceptible to nucleophilic attack, a feature astutely exploited by synthetic chemists.[1]
This compound (C₄H₃N₃O₃, Mol. Weight: 141.08 g/mol ) represents a highly strategic starting material.[2][3] It combines the biologically active 5-nitroimidazole core—a well-established pharmacophore in antimicrobial drugs like metronidazole and secnidazole—with a reactive carbaldehyde (formyl) group at the C4 position.[4][5] This aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures, particularly through condensation reactions, leading to compounds with a broad spectrum of activities, including antimicrobial and anticancer properties.[6][7][8]
Synthesis of the Precursor: this compound
Achieving the desired 5-nitro, 4-formyl substitution pattern on the imidazole ring is a key synthetic challenge that requires precise control over reaction conditions. The primary and most effective method involves the direct nitration of a pre-existing imidazole-4-carbaldehyde.
Core Synthetic Strategy: Direct Nitration
The most common route involves the nitration of 1H-imidazole-4-carbaldehyde.[1] The rationale behind this strategy lies in the directing effect of the C4-aldehyde group. As an electron-withdrawing group, it deactivates the imidazole ring towards electrophilic attack but directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.
Experimental Protocol: Synthesis via Direct Nitration of 1H-imidazole-4-carbaldehyde
-
Objective: To synthesize this compound by nitrating 1H-imidazole-4-carbaldehyde.
-
Reagents:
-
1H-imidazole-4-carbaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
-
Methodology:
-
Preparation: A mixture of concentrated sulfuric acid and nitric acid is prepared in a reaction vessel, typically cooled in an ice bath to maintain a low temperature (e.g., 0-5 °C). This exothermic reaction generates the necessary nitronium ion (NO₂⁺).
-
Substrate Addition: 1H-imidazole-4-carbaldehyde is added portion-wise to the cold nitrating mixture with vigorous stirring. The temperature must be carefully controlled to prevent runaway reactions and the formation of by-products.
-
Reaction: The reaction is stirred at a low temperature for a specified period, allowing the electrophilic nitration to proceed at the C5 position.
-
Quenching & Precipitation: The reaction mixture is then carefully poured onto crushed ice. This step quenches the reaction and precipitates the solid product, this compound.
-
Isolation & Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove residual acid, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to obtain a purified product.
-
Table 1: Comparison of Synthetic Routes
| Method | Precursor | Reagents | Key Rationale & Considerations |
| Direct Nitration | 1H-Imidazole-4-carbaldehyde | HNO₃/H₂SO₄ | The electron-withdrawing C4-aldehyde group directs nitration to the C5 position. This is the most common and regioselective approach, though it involves harsh acidic conditions.[1] |
| Vilsmeier-Haack Formylation | 4(5)-Nitro-1H-imidazole | POCl₃, DMF | This method attempts to add the formyl group to a pre-nitrated imidazole. However, the strong deactivating effect of the nitro group makes this reaction challenging, often resulting in low yields.[1] |
The Core Utility: A Precursor for Bioactive Heterocycles
The true value of this compound lies in the reactivity of its aldehyde group, which provides a gateway to a vast library of derivatives. Condensation reactions with primary amines are the most common transformations, leading to the formation of imines (Schiff bases) and hydrazones.
Caption: Synthetic utility of this compound.
Synthesis of Imidazole Schiff Bases
Schiff bases, characterized by the C=N double bond, are formed via the condensation of an aldehyde with a primary amine.[9] This reaction provides a straightforward method to append various aryl and alkyl moieties to the core nitroimidazole scaffold, significantly diversifying the chemical space for drug discovery.
Experimental Protocol: General Synthesis of Schiff Bases
-
Objective: To synthesize a Schiff base derivative from this compound and a primary amine.
-
Reagents:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Solvent (e.g., Ethanol or Methanol)
-
Acid catalyst (e.g., a few drops of glacial acetic acid)
-
-
Methodology:
-
Dissolution: Dissolve this compound in the chosen alcohol solvent in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the dehydration process.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The resulting Schiff base often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Recrystallization can be used for further purification.
-
Synthesis of Imidazole Hydrazones
Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure, formed by the reaction of an aldehyde or ketone with hydrazine or its derivatives (hydrazides).[11] Nitroimidazole-hydrazone hybrids are a particularly promising class of compounds, demonstrating a wide array of biological activities.[10][12][13]
Experimental Protocol: General Synthesis of Hydrazones
-
Objective: To synthesize a hydrazone derivative from this compound and a hydrazide.
-
Reagents:
-
This compound (1 equivalent)
-
Substituted acid hydrazide (1 equivalent)
-
Solvent (e.g., Ethanol)
-
-
Methodology:
-
Solution Preparation: Prepare a solution of this compound in ethanol.
-
Hydrazide Addition: Add an equimolar amount of the selected hydrazide to the solution.
-
Reflux: Reflux the mixture for 2-4 hours.[10] The reaction typically proceeds efficiently under these conditions.
-
Cooling & Precipitation: After reflux, cool the reaction flask in an ice bath to induce precipitation of the hydrazone product.
-
Filtration & Drying: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry thoroughly to yield the final hydrazone derivative.[10]
-
Pharmacological Significance of Derivatives
The derivatives synthesized from this compound have shown significant promise in preclinical studies, primarily as antimicrobial and anticancer agents.
Caption: Workflow for synthesis and evaluation of derivatives.
Antimicrobial Activity
The 5-nitroimidazole scaffold is a known inhibitor of microbial growth, particularly in anaerobic bacteria and protozoa.[4] Derivatives synthesized from this compound often retain and sometimes enhance this activity. Studies have shown that hydrazone derivatives, for instance, exhibit significant inhibitory potential against both Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria.[6] The mechanism is often linked to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals. Furthermore, some derivatives have demonstrated antifungal activity against strains like Aspergillus flavus and Candida albicans.[6]
Anticancer Activity
The search for novel anticancer agents has led researchers to explore nitroimidazole derivatives.[8] Several studies have reported the potent cytotoxic effects of compounds derived from this precursor against various human cancer cell lines. For example, certain imidazole derivatives have shown high activity against breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HCT-116) cell lines.[8][14] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes like VEGFR-2 kinase or the induction of apoptosis and cell cycle arrest.[14][15]
Spectroscopic Characterization
The structural elucidation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the successful transformation of the aldehyde precursor into its target derivatives.
Table 2: Predicted Spectroscopic Data for Derivatives
| Technique | Functional Group | Precursor (this compound) | Schiff Base Derivative | Hydrazone Derivative |
| FTIR (cm⁻¹) | C=O (Aldehyde/Amide) | ~1670-1690 (strong) | Absent (Aldehyde C=O), ~1650-1680 if amide present | ~1660-1690 (Amide C=O) |
| C=N (Imine) | Absent | ~1620-1640 (medium) | ~1610-1650 (medium) | |
| N-O (Nitro) | ~1500-1550 & ~1340-1380 (strong) | ~1500-1550 & ~1340-1380 (strong) | ~1500-1550 & ~1340-1380 (strong) | |
| N-H (Imidazole/Amide) | ~3100-3400 (broad) | ~3100-3400 (broad) | ~3100-3400 (broad, multiple) | |
| ¹H NMR (δ, ppm) | Aldehyde CH | ~9.5-10.0 (singlet) | Absent | Absent |
| Imine CH=N | Absent | ~8.0-8.8 (singlet) | ~8.0-8.5 (singlet) | |
| Imidazole C2-H | ~7.8-8.2 (singlet) | ~7.9-8.5 (singlet) | ~7.9-8.5 (singlet) | |
| Amide N-H | N/A | N/A | ~10.0-12.0 (broad singlet) |
Note: Exact values are dependent on the specific derivative and the solvent used.[16][17]
Conclusion
This compound stands out as a high-value precursor in synthetic and medicinal chemistry. Its well-defined synthesis and the versatile reactivity of its formyl group allow for the systematic development of novel molecular entities. The resulting Schiff bases, hydrazones, and other heterocyclic derivatives have consistently demonstrated a wide range of potent biological activities, particularly as antimicrobial and anticancer agents. For drug development professionals, this precursor offers a reliable and fruitful starting point for scaffold-based drug design, enabling the exploration of new chemical space in the ongoing search for more effective therapeutics.
References
- 1. This compound | 81246-34-6 | Benchchem [benchchem.com]
- 2. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 3. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 11. Hydrazone - Wikipedia [en.wikipedia.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. minarjournal.com [minarjournal.com]
- 14. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Nitroimidazole Compounds
This guide provides a comprehensive exploration of the intricate mechanisms governing the action of nitroimidazole compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to explain the causality behind the selective cytotoxicity of these crucial therapeutic agents. We will delve into the essential requirement of reductive activation, the nature of the cytotoxic intermediates, their molecular targets, and the experimental methodologies required to rigorously investigate these processes.
Introduction: The Paradox of the Prodrug
Nitroimidazoles represent a critical class of antimicrobial and anticancer agents, with flagship compounds like metronidazole, tinidazole, and benznidazole used to treat infections by anaerobic bacteria and protozoa[]. More advanced derivatives are also utilized as hypoxic cell radiosensitizers and hypoxia-activated prodrugs (HAPs) in oncology[2][3][4]. The defining characteristic of these compounds is that they are administered as inactive prodrugs[5][6]. Their therapeutic power is unlocked only under specific physiological conditions: a low-oxygen, or hypoxic, environment. This hypoxia-selective activation is the cornerstone of their efficacy and the central theme of this guide. It allows for targeted cytotoxicity against anaerobic organisms or hypoxic tumor cells while sparing healthy, oxygenated tissues[7].
The Core Mechanism: Reductive Activation in a Hypoxic Milieu
The journey from an inert prodrug to a potent cytotoxic agent is a multi-step process initiated by the reduction of the nitro (-NO2) group on the imidazole ring. This process is fundamentally dependent on the low redox potential found within anaerobic microbes or hypoxic tumor regions[5].
Causality: In well-oxygenated (normoxic) cells, molecular oxygen has a high redox potential. If a nitroimidazole molecule accidentally gains an electron, oxygen rapidly scavenges it, regenerating the parent compound in a "futile cycle"[5]. This effectively prevents the accumulation of toxic intermediates. In contrast, the absence of oxygen in anaerobic or hypoxic environments allows the reduction process to proceed, leading to the formation of highly reactive species.
This reductive activation is not spontaneous; it is catalyzed by a variety of enzymes, primarily nitroreductases that utilize cofactors like flavin mononucleotides (FMN) or flavin adenine dinucleotides (FAD) and reducing agents such as NADH or NADPH[][6]. Key enzymes implicated in this process include:
-
Pyruvate:ferredoxin oxidoreductase (PFOR): A key enzyme in the energy metabolism of anaerobic protozoa.
-
Cytochrome P450 reductase: Has been shown to be a primary enzyme for reducing 2-nitroimidazoles in mammalian cells[8].
The process begins with a single-electron transfer to the nitro group, forming a nitro radical anion. This is a pivotal, yet unstable, intermediate. Further reduction steps, consuming a total of four electrons, are believed to lead to the formation of a hydroxylamine derivative, which is considered a key precursor to the ultimate cytotoxic species that interact with cellular macromolecules[9].
Below is a diagram illustrating the fundamental pathway of nitroimidazole activation.
Caption: Reductive activation of nitroimidazoles is contingent on oxygen levels.
Molecular Targets and Cytotoxic Consequences
Once activated, the reactive intermediates—including free radicals and electrophilic species like nitrosoimidazoles—wreak havoc within the cell by covalently binding to and damaging critical macromolecules[10][11].
DNA Damage
DNA is a primary target. The interaction of activated nitroimidazoles with DNA leads to a cascade of damaging events:
-
Strand Breaks: The compounds can induce single- and double-strand breaks in the DNA backbone, compromising its structural integrity[][12].
-
Adduct Formation: The reactive intermediates can form covalent bonds (adducts) with the DNA bases, particularly showing a preference for guanine residues[13]. This modification weakens the glycosidic bond, leading to instability and potential strand scission[13].
-
Helical Destabilization: The binding of these intermediates disrupts the double helix structure of DNA, which directly inhibits crucial cellular processes like DNA replication and transcription, ultimately leading to cell death[][14].
Protein and Enzyme Disruption
Beyond DNA, cellular proteins are also significant targets. Activated nitroimidazoles can bind to proteins, leading to functional impairment. A key example is the interaction with proteins in the thioredoxin-mediated redox network. Studies have shown that these drugs can inhibit thioredoxin reductase and deplete intracellular thiol pools (like glutathione), thereby disrupting the cell's ability to manage oxidative stress[7][15].
Key Experimental Methodologies
To rigorously study the mechanism of action, a series of validated experimental protocols are necessary. These protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.
Protocol: Assessing Hypoxia-Selective Cytotoxicity
Objective: To determine if the cytotoxic effect of a nitroimidazole compound is dependent on low-oxygen conditions.
Causality: This assay directly tests the central hypothesis. If the compound is a true hypoxia-activated prodrug, it should exhibit significantly greater toxicity (lower IC50) under hypoxic conditions compared to normoxic conditions.
Methodology: Clonogenic Survival Assay
-
Cell Culture: Plate cells (e.g., HT-29 human colon cancer cells) at a low density in 6-well plates and allow them to attach overnight.
-
Experimental Setup:
-
Normoxic Arm: Place one set of plates in a standard cell culture incubator (21% O2, 5% CO2).
-
Hypoxic Arm: Place a duplicate set of plates in a hypoxic chamber or incubator flushed with a gas mixture of 0.1% O2, 5% CO2, and balance N2. Allow cells to equilibrate for at least 4 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the nitroimidazole compound in pre-equilibrated media (normoxic or hypoxic).
-
Add the drug to the respective plates.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) only, under both normoxic and hypoxic conditions.
-
Positive Control (Optional): A known cytotoxic agent (e.g., doxorubicin) under both conditions.
-
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours) under their respective atmospheric conditions.
-
Recovery: After exposure, wash the cells with fresh media and return all plates to a standard normoxic incubator.
-
Colony Formation: Allow cells to grow for 10-14 days until visible colonies ( >50 cells) form.
-
Quantification: Fix the colonies with methanol, stain with crystal violet, and count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment relative to the vehicle control. Plot the surviving fraction against drug concentration to determine the IC50 value for both normoxic and hypoxic conditions.
| Condition | Expected IC50 for Nitroimidazole | Rationale |
| Normoxic (21% O₂) | High (or not achievable) | Oxygen inhibits reductive activation via the "futile cycle"[5]. |
| Hypoxic (<1% O₂) | Low | Low oxygen permits the reductive activation and generation of cytotoxic species[2][7]. |
Protocol: Quantifying DNA Damage
Objective: To directly measure the extent of DNA strand breaks induced by the activated nitroimidazole.
Causality: This assay provides direct evidence for the downstream cytotoxic effect on DNA. Increased DNA damage under hypoxia validates the proposed mechanism.
Methodology: Alkaline Comet Assay
-
Cell Treatment: Expose cells to the nitroimidazole compound under normoxic and hypoxic conditions as described in the cytotoxicity protocol. Include appropriate controls.
-
Cell Harvesting: After treatment, harvest the cells and keep them on ice to prevent DNA repair.
-
Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer to dissolve cell membranes and nuclear envelopes, leaving behind the DNA "nucleoid."
-
Alkaline Unwinding: Place the slides in a high-pH (alkaline) electrophoresis buffer. This unwinds the DNA and exposes single-strand breaks and alkali-labile sites[12].
-
Electrophoresis: Apply an electric field. The negatively charged DNA will migrate towards the anode. Undamaged DNA remains compact, while fragmented DNA extends out, forming a "comet tail."
-
Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization & Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is directly proportional to the amount of DNA damage.
Below is a diagram of the experimental workflow for the Comet Assay.
Caption: Workflow for detecting DNA damage using the Comet Assay.
Mechanisms of Resistance
Resistance to nitroimidazoles is a growing clinical concern. It typically arises from impaired drug activation. Common mechanisms include:
-
Decreased Nitroreductase Activity: Mutations in or downregulation of the genes encoding the necessary nitroreductase enzymes can prevent the conversion of the prodrug into its active form[6].
-
Increased Oxygen Tension: In the context of tumors, regions of reoxygenation can render the drug ineffective.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the damage induced by the activated compound.
-
Drug Efflux: Increased activity of efflux pumps can remove the drug from the cell before it can be activated.
Conclusion and Future Directions
The efficacy of nitroimidazole compounds is inextricably linked to their hypoxia-selective reductive activation. This elegant mechanism allows for targeted cytotoxicity against anaerobic pathogens and hypoxic cancer cells. A thorough understanding of this process, from the initial electron transfer to the resulting macromolecular damage, is essential for the development of next-generation nitroimidazoles with improved efficacy and reduced resistance. Future research should focus on identifying novel nitroreductases, designing compounds with optimized redox potentials to overcome resistance, and exploring synergistic combinations with other therapies that can modulate the hypoxic tumor microenvironment.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecturio.com [lecturio.com]
- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base specific interaction of reductively activated nitroimidazoles with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. All About Nitroimidazole [unacademy.com]
- 15. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Validated Two-Step Synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde from Imidazole for Pharmaceutical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous anti-infective drugs, including metronidazole, secnidazole, and ornidazole.[1][2] These compounds are critical chemotherapeutic agents used to treat infections caused by anaerobic bacteria and protozoa.[1][2] The biological activity of these molecules is intrinsically linked to the nitro group, which undergoes bioreduction within target organisms to produce cytotoxic radical species that damage microbial DNA.[3] The aldehyde functional group at the 4-position of the imidazole ring serves as a versatile synthetic handle, enabling further molecular elaboration to develop novel therapeutic agents with potentially improved efficacy, reduced toxicity, or tailored pharmacokinetic profiles.[4][5]
This application note provides a comprehensive, in-depth guide to a robust and reproducible two-step synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde starting from the readily available precursor, imidazole. The narrative is designed for professionals in drug discovery and chemical research, emphasizing the mechanistic rationale behind procedural choices, critical safety considerations, and detailed experimental protocols.
Overall Synthetic Strategy
The synthesis is efficiently executed in two sequential steps: (1) formylation of the imidazole ring via the Vilsmeier-Haack reaction to produce the key intermediate, 1H-imidazole-4-carbaldehyde, and (2) subsequent regioselective nitration of this intermediate to yield the target compound, this compound.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 1H-Imidazole-4-carbaldehyde (Intermediate)
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The first step employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the "Vilsmeier reagent," from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9]
The imidazole ring, being an electron-rich heterocycle, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[10] This attack leads to the formation of an iminium intermediate, which upon aqueous workup, hydrolyzes to yield the final aldehyde product.[11] This method is preferred for its efficiency and use of relatively mild and economical reagents.[12]
Caption: Logical flow of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol: Formylation
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel and condenser
-
Ice-water bath
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube.
-
Reagent Charging: Dissolve imidazole (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of imidazole). Cool the solution to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium acetate (NaOAc) until the pH is neutral (pH ~7).[8] This step hydrolyzes the intermediate and neutralizes the acidic medium.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to afford pure 1H-imidazole-4-carbaldehyde.
| Parameter | Value/Condition | Rationale |
| Imidazole:POCl₃ Ratio | 1 : 1.5-2.0 | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |
| Temperature | Addition at 0-10 °C; Reaction at 60-70 °C | Initial cooling controls the exothermic reaction of reagent formation; subsequent heating provides the activation energy for the electrophilic substitution.[10] |
| Reaction Time | 2-4 hours | Typical duration for formylation of activated heterocycles; should be monitored by TLC. |
| Work-up | Aqueous NaOAc | Hydrolyzes the iminium intermediate to the aldehyde and neutralizes the reaction mixture.[8] |
| Expected Yield | 70-85% | Varies based on reaction scale and purification efficiency. |
Part 2: Synthesis of this compound (Final Product)
Mechanistic Rationale: Electrophilic Nitration
The second step involves the electrophilic aromatic substitution of the synthesized 1H-imidazole-4-carbaldehyde. The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from concentrated nitric acid (HNO₃) in the presence of a stronger acid, typically concentrated sulfuric acid (H₂SO₄).[13][14]
The carbaldehyde group at the C4 position is electron-withdrawing, which deactivates the imidazole ring towards further electrophilic attack. However, the nitration is directed to the adjacent C5 position. This regioselectivity is a combined effect of the imidazole ring's inherent reactivity and the directing influence of the existing substituent. The reaction is highly exothermic and requires strict temperature control to prevent over-nitration and side-product formation.[14][15]
Critical Safety Precautions for Nitration
Nitration reactions are potentially hazardous and must be conducted with extreme caution.[16]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or respiratory tract.[16]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition or inadequate cooling can lead to a thermal runaway, resulting in a violent reaction or explosion.
-
Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[17][18]
-
Engineering Controls: This procedure must be performed in a certified chemical fume hood. An emergency eyewash and shower station must be readily accessible.[18] A blast shield is highly recommended.
Detailed Experimental Protocol: Nitration
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
1H-imidazole-4-carbaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Crushed ice/water
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer and a low-temperature thermometer.
-
Acid Mixture: Carefully add concentrated H₂SO₄ (3.0-4.0 eq) to the flask and cool it to -5 to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 1H-imidazole-4-carbaldehyde (1.0 eq) portion-wise to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5 °C. The imidazole will protonate and dissolve.
-
Nitrating Agent Addition: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated HNO₃ (1.1-1.5 eq) to a small amount of concentrated H₂SO₄. Cool this mixture. Using a dropping funnel, add the cold nitrating mixture dropwise to the reaction flask. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.
-
Reaction: Once the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.[13][14]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude nitro-product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Value/Condition | Rationale |
| Substrate:HNO₃ Ratio | 1 : 1.1-1.5 | A slight excess of nitric acid ensures complete nitration of the substrate. |
| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as a catalyst to generate the nitronium ion (NO₂⁺) and as a solvent for the reactants.[13] |
| Temperature | 0-5 °C | Critical for controlling the highly exothermic reaction, preventing side-product formation, and ensuring safety.[14] |
| Reaction Time | 3-5 hours | Allows for complete conversion; should be monitored by TLC if possible. |
| Work-up | Pouring onto ice | Quenches the reaction and precipitates the less soluble organic product from the highly polar acidic medium. |
| Expected Yield | 60-75% | Dependent on strict temperature control and purification efficiency. |
Characterization of Final Product
The identity and purity of the synthesized this compound (MW: 141.09 g/mol ) should be confirmed using standard analytical techniques.[19][20]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (-CHO), the C2 proton of the imidazole ring, and the N-H proton. Chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and aldehyde groups. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon and the three carbons of the imidazole ring. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3100-3400), C=O stretching of the aldehyde (~1680-1700), and asymmetric/symmetric stretching of the nitro group (NO₂) (~1550 and ~1350). |
| Mass Spec (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₄H₃N₃O₃).[19] |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Conclusion
This application note details a reliable and well-documented two-step synthesis for this compound, a valuable building block for drug discovery. The process begins with a Vilsmeier-Haack formylation of imidazole, followed by a carefully controlled, regioselective nitration. By adhering to the detailed protocols and, most importantly, the stringent safety precautions outlined for the nitration step, researchers can confidently produce this key intermediate for the development of next-generation 5-nitroimidazole-based therapeutics.
References
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 14. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CAS 81246-34-6 | this compound - Synblock [synblock.com]
Derivatization of 5-Nitro-1H-imidazole-4-carbaldehyde for biological screening
An Application Guide to the Derivatization of 5-Nitro-1H-imidazole-4-carbaldehyde for Biological Screening
Authored by: A Senior Application Scientist
Abstract
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antimicrobial and antiparasitic drugs.[1][2][3] The mechanism of action is often tied to the reductive bioactivation of the nitro group under hypoxic conditions, generating reactive nitrogen species that induce cellular damage in target organisms.[3][4] this compound is a versatile starting material that offers a reactive aldehyde functional group, providing a strategic entry point for creating diverse chemical libraries for biological screening. This guide provides a detailed exploration of key derivatization strategies, offering both the theoretical rationale and practical, step-by-step protocols for synthesizing novel compound libraries aimed at discovering next-generation therapeutic agents.
Introduction: The Strategic Value of this compound
This compound is a key building block for medicinal chemists. Its structure combines two critical features:
-
The 5-Nitroimidazole Core: This pharmacophore is essential for the bioactivity of many established drugs. Its presence suggests a high probability of discovering derivatives with significant antimicrobial, antitubercular, or even anticancer properties.[2][5]
-
The C4-Carbaldehyde Group: This aldehyde function serves as a highly versatile chemical handle. It allows for a wide range of chemical transformations under relatively mild conditions, enabling the systematic exploration of structure-activity relationships (SAR).[6][7][8]
The derivatization of this molecule is driven by the need to overcome challenges such as drug resistance and to improve the therapeutic index of existing nitroimidazole-based drugs.[1] By modifying the substituent at the C4 position, researchers can fine-tune key physicochemical properties like solubility, lipophilicity, and metabolic stability, which in turn can influence potency, target selectivity, and toxicity.
Physicochemical Properties of Starting Material
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₄H₃N₃O₃ | [9] |
| Molecular Weight | 141.09 g/mol | [9] |
| Canonical SMILES | C1=NC(=C(N1)--INVALID-LINK--[O-])C=O | [9] |
Overall Workflow: From Synthesis to Screening
The path from the starting aldehyde to a biologically validated lead compound follows a structured, multi-stage process. This workflow ensures that synthetic efforts are logically directed toward the generation of meaningful biological data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Nitro-1H-imidazole-4-carbaldehyde in the Synthesis of Novel Antimicrobial Agents
Introduction: The Enduring Significance of the 5-Nitroimidazole Scaffold
The 5-nitroimidazole nucleus is a cornerstone in the development of antimicrobial agents, particularly those targeting anaerobic bacteria and protozoa.[1] Since the discovery of azomycin, the first active nitroimidazole, this scaffold has given rise to essential medicines like metronidazole and secnidazole.[2][3] The efficacy of these drugs hinges on a bioreductive activation mechanism.[2] Within the low-oxygen environment of anaerobic microbes, the nitro group is reduced to form highly reactive nitro radical anions.[2] These radical species are cytotoxic, causing irreparable damage to cellular macromolecules, most notably DNA, by inducing strand breaks, which ultimately leads to cell death.[1] This selective activation in anaerobic environments is a key feature of their mechanism of action.
5-Nitro-1H-imidazole-4-carbaldehyde is a versatile and reactive building block, poised for the synthesis of a new generation of antimicrobial agents. Its aldehyde functionality serves as a synthetic handle for the construction of a diverse array of molecular architectures, including Schiff bases, chalcones, and other complex heterocyclic systems. By strategically modifying this core structure, researchers can fine-tune the pharmacological properties of the resulting compounds, potentially leading to agents with enhanced potency, broader spectrum of activity, and reduced resistance profiles.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the scientific rationale behind the experimental choices for the synthesis of novel antimicrobial candidates.
Core Synthetic Strategies and Mechanistic Rationale
The aldehyde group at the C4 position of the 5-nitroimidazole ring is the primary site for chemical modification. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. Two of the most powerful and widely employed strategies for elaborating this starting material are the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.
Strategy 1: Synthesis of Schiff Bases (Azomethines)
The reaction of this compound with primary amines readily forms Schiff bases, also known as imines or azomethines. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. The resulting C=N double bond is a versatile pharmacophore that can be further modified or can itself contribute to the biological activity of the molecule. The diverse range of commercially available primary amines allows for the creation of large libraries of Schiff base derivatives for antimicrobial screening.
Experimental Workflow: Schiff Base Synthesis
References
Application Notes and Protocols: 5-Nitro-1H-imidazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of the 5-Nitroimidazole Scaffold
The 5-nitroimidazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of therapeutic applications.[1][2] Historically, compounds bearing this scaffold have been pivotal in the fight against anaerobic bacterial and protozoal infections, with metronidazole being a prime example.[1] The unique electronic properties conferred by the nitro group are central to its mechanism of action. Under hypoxic conditions, characteristic of anaerobic microorganisms and solid tumors, the nitro group undergoes bioreduction to generate reactive nitroso and hydroxylamine intermediates.[3] These radical species are cytotoxic, leading to DNA damage and cell death, which accounts for their therapeutic efficacy.[3]
Beyond antimicrobial applications, the 5-nitroimidazole scaffold has been explored for its potential as antitubercular agents, radiosensitizers in cancer therapy, and as a basis for novel anticancer drugs.[4] The aldehyde functionality at the 4-position of 5-Nitro-1H-imidazole-4-carbaldehyde offers a versatile synthetic handle, enabling chemists to readily generate a diverse library of derivatives through reactions such as Schiff base formation, Knoevenagel condensation, and cyclocondensation reactions.[5] This guide provides an in-depth exploration of the synthesis and application of this key building block in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Synthesis of this compound
The introduction of a formyl group onto an electron-rich heterocyclic ring is effectively achieved through the Vilsmeier-Haack reaction.[4][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution.[6][7]
Protocol 1: Synthesis via Vilsmeier-Haack Formylation of 4-Nitroimidazole
This protocol describes a plausible synthetic route based on the principles of the Vilsmeier-Haack reaction.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 4-nitroimidazole.
Materials:
-
4-Nitroimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice-water bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4-nitroimidazole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Key Synthetic Transformations and Protocols
The aldehyde group of this compound is a versatile functional group for the synthesis of a wide array of derivatives with potential biological activity.
Protocol 2: Schiff Base Formation
The condensation of the aldehyde with primary amines or hydrazides yields Schiff bases (imines), which are important pharmacophores in their own right and can serve as intermediates for further cyclization reactions.
Reaction Scheme:
Caption: General scheme for Schiff base synthesis.
Materials:
-
This compound
-
Substituted primary amine or hydrazide
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. Add the primary amine or hydrazide (1.1 equivalents) to this solution.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond.[8][9] This reaction is instrumental in synthesizing various heterocyclic and unsaturated compounds.
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol or other suitable solvent
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and pour it into cold water. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from an appropriate solvent can be used for further purification.
Biological Applications and Mechanistic Insights
Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the inherent bioactivity of the 5-nitroimidazole scaffold.
Antimicrobial and Antiprotozoal Activity
The primary mechanism of action for 5-nitroimidazoles against anaerobic organisms involves the reductive activation of the nitro group.
Caption: Reductive activation of 5-nitroimidazoles.
Antitubercular Potential
Nitroimidazoles, such as delamanid and pretomanid, have emerged as crucial drugs for treating multidrug-resistant tuberculosis.[1] Their mechanism involves a dual mode of action: inhibition of mycolic acid synthesis and respiratory poisoning.[1] Derivatives of this compound are being explored for similar antitubercular properties.[4][10]
Anticancer Applications
The hypoxic environment of solid tumors provides a rationale for the use of 5-nitroimidazoles as hypoxia-activated prodrugs.[1] Reductive activation leads to cytotoxic species that can selectively kill cancer cells in low-oxygen environments. Furthermore, Schiff base derivatives of nitroimidazoles have been investigated as potential inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Quantitative Data on Biological Activity
The following table summarizes representative biological activity data for derivatives of nitroimidazoles, illustrating their therapeutic potential.
| Compound Class | Target/Organism | IC₅₀/MIC | Reference |
| Schiff Base of Nitroimidazole | E. coli FabH | 2.6883 µM | [11] |
| Schiff Base of Nitroimidazole | EGFR Tyrosine Kinase | 0.12 ± 0.05 µM | [6] |
| 5-Nitroimidazole-2-carbaldehyde derivative | Plasmodium falciparum (K1, pyrimethamine-resistant) | Varies (e.g., 0.02 µg/mL for some derivatives) | [2] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its reactive aldehyde functionality allows for the straightforward synthesis of a wide range of derivatives, while the inherent biological activity of the 5-nitroimidazole core provides a strong foundation for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of infectious diseases, tuberculosis, and cancer. The exploration of this scaffold continues to be a promising avenue for addressing unmet medical needs.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Purification Protocol for 5-Nitro-1H-imidazole-4-carbaldehyde
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the purification of 5-Nitro-1H-imidazole-4-carbaldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel antimicrobial and antiprotozoal agents.[1][2] Ensuring the high purity of this intermediate is critical for the integrity of downstream synthetic steps and the pharmacological activity of the final active pharmaceutical ingredients (APIs). This guide details the underlying chemical principles, a step-by-step purification workflow, system suitability criteria based on pharmacopeial standards, and a troubleshooting guide to empower researchers in achieving high-purity material efficiently and reliably.
Introduction and Scientific Rationale
This compound belongs to the nitroimidazole class of compounds, which are known for their therapeutic efficacy against anaerobic bacteria and parasites.[1][3][4] The molecule's structure, featuring an imidazole ring, a nitro group, and a reactive carbaldehyde moiety, makes it a versatile precursor for drug discovery.[5][6][7] However, synthetic routes can often yield impurities, including starting materials, regioisomers, or degradation products. A reliable purification method is therefore indispensable.
Reverse-phase HPLC (RP-HPLC) is the method of choice for this application due to its high resolving power and suitability for separating polar to moderately non-polar organic molecules.[8][9] The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[10] By carefully manipulating the mobile phase composition, we can modulate the hydrophobic interactions between the analyte and the stationary phase to achieve effective separation from impurities.
Physicochemical Properties of the Analyte
Understanding the properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value / Description | Source | Significance for HPLC Method |
| Molecular Formula | C₄H₃N₃O₃ | [5][11] | Influences molecular weight and polarity. |
| Molecular Weight | 141.09 g/mol | [5][11] | Basic property for all analytical calculations. |
| Structure | Imidazole ring with a nitro group at position 5 and a carbaldehyde at position 4. | [5] | The combination of the aromatic imidazole ring and polar functional groups (nitro, aldehyde) dictates its interaction with the RP stationary phase. |
| Polarity | Polar compound. | [12] | Highly suitable for reverse-phase chromatography with a polar mobile phase. |
| Solubility | Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. | [6] | Guides the choice of solvent for sample preparation to ensure complete dissolution before injection. |
| UV Absorbance | Strong UV absorbance is expected due to the nitro-aromatic system. | [4][13] | Allows for sensitive detection using a UV detector, typically in the range of 270-320 nm for nitroimidazoles.[4][13][14] |
Purification Workflow and Logical Design
The overall strategy involves developing a robust analytical method, which is then scaled for preparative purification. The process is governed by a continuous feedback loop of analysis and optimization, validated by stringent system suitability tests.
Caption: Logical workflow for HPLC purification.
Detailed HPLC Purification Protocol
This protocol is designed for both analytical-scale purity checks and preparative-scale purification. Adjustments, particularly to flow rate and injection volume, are necessary when scaling up.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with gradient elution capability, UV-Vis or Photodiode Array (PDA) detector, and fraction collector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative Column: C18, 21.2 x 250 mm, 10 µm particle size (or similar).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.
-
Reagents: Formic Acid (FA), HPLC grade.
-
Sample: Crude this compound.
-
Glassware: Volumetric flasks, vials with septa.
-
Filters: 0.45 µm syringe filters for sample preparation.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Ultrapure water with 0.1% (v/v) Formic Acid.
-
Rationale: Formic acid is added to control the pH of the mobile phase. This suppresses the ionization of the imidazole ring's nitrogen, leading to sharper, more symmetrical peaks and reproducible retention times.
-
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for polar compounds and has a low UV cutoff, minimizing interference with detection.
-
-
Sample Solution: Prepare a stock solution of the crude material at approximately 5-10 mg/mL in Methanol or a 50:50 mixture of Methanol and water. Sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Rationale: The chosen solvent must completely dissolve the sample and be miscible with the mobile phase. Filtering removes particulates that could clog the column or tubing.
-
Chromatographic Conditions
The following tables outline the parameters for both analytical and preparative runs.
Table 1: HPLC Instrument Parameters
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min (adjust as needed) |
| Injection Volume | 5 - 20 µL | 1 - 5 mL (concentration-dependent) |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 310 nm | 310 nm |
| Run Time | 25 minutes | 25 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Rationale: The gradient starts with a high aqueous content to retain the polar compound and any highly polar impurities. The percentage of acetonitrile is then gradually increased to elute the main compound, followed by a high-organic wash to remove any strongly retained, non-polar impurities. The final step re-equilibrates the column to initial conditions for the next run.
Method Validation and System Suitability
For this protocol to be considered reliable and trustworthy, its performance must be verified. This is achieved through System Suitability Testing (SST), which is performed before any sample analysis. The criteria are based on guidelines from the United States Pharmacopeia (USP).[15][16] The full validation of the method should follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[17][18][19]
Caption: Method validation and system suitability components.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity. | Ensures that the target compound is well-separated from potential contaminants, allowing for clean fractionation.[15] |
| Tailing Factor (Tf) | ≤ 2.0 for the main analyte peak. | Measures peak symmetry. A value > 2 indicates peak tailing, often caused by secondary interactions or column degradation.[15] |
| Repeatability (RSD) | ≤ 2.0% for peak area from ≥ 5 replicate injections of a standard solution. | Demonstrates the precision of the system, ensuring that results are consistent and reproducible.[15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Sample overload (preparative scale). 2. Column degradation or contamination. 3. Inappropriate mobile phase pH. | 1. Reduce injection volume or sample concentration. 2. Wash the column with a strong solvent or replace it. 3. Ensure the mobile phase contains 0.1% Formic Acid. |
| Poor Resolution | 1. Gradient is too steep. 2. Column efficiency has decreased. 3. Incompatible sample solvent. | 1. Decrease the slope of the gradient (e.g., extend the time from 5% to 60% ACN). 2. Replace the column. 3. Dissolve the sample in a solvent similar to the initial mobile phase. |
| High Backpressure | 1. Particulate matter from the sample. 2. Clogged column frit or tubing. 3. Buffer precipitation (unlikely with FA). | 1. Always filter the sample before injection. 2. Reverse-flush the column (follow manufacturer's instructions) or replace the frit/tubing. 3. Ensure all mobile phase components are fully dissolved. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase daily using precise measurements. 3. Use a column oven to maintain a constant temperature. |
Conclusion
The reverse-phase HPLC protocol detailed in this application note provides a reliable and robust method for the purification of this compound. By leveraging a C18 stationary phase with a water/acetonitrile gradient modified with formic acid, this method achieves excellent resolution and peak shape. Adherence to the prescribed system suitability criteria ensures the integrity and reproducibility of the purification process, enabling researchers and drug development professionals to obtain high-purity material essential for subsequent research and development activities.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 5. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. orochem.com [orochem.com]
- 9. jordilabs.com [jordilabs.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 12. CAS 65865-80-7: 1H-Imidazole-4-carboxamide, 5-nitro- [cymitquimica.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
Synthesis of Schiff Base Derivatives from 5-Nitro-1H-imidazole-4-carbaldehyde: Application Notes and Protocols for Drug Discovery
Introduction: The Strategic Importance of 5-Nitroimidazole Schiff Bases
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous antimicrobial and antiprotozoal drugs.[1] Its efficacy is largely attributed to the nitro group, which can be bioreduced within anaerobic or hypoxic cells to generate reactive nitrogen species that induce cytotoxic effects.[1] When this privileged scaffold is combined with the versatile azomethine (-C=N-) linkage of a Schiff base, a new class of derivatives with immense therapeutic potential emerges. Schiff bases are known to be pivotal intermediates in organic synthesis and possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff base derivatives from 5-nitro-1H-imidazole-4-carbaldehyde. We will delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss the characterization and potential applications of these promising compounds in the realm of drug development.
Reaction Rationale and Mechanistic Overview
The synthesis of Schiff bases is a classic condensation reaction between a primary amine and an aldehyde or ketone. In this case, the electrophilic carbon of the aldehyde group on this compound is attacked by the nucleophilic primary amine. The reaction typically proceeds through a hemiaminal intermediate, which then dehydrates to form the stable imine (Schiff base).
The reaction is generally reversible and often catalyzed by a small amount of acid or base, which facilitates the proton transfer steps and the final dehydration. The removal of water as it is formed can also drive the reaction to completion. The electron-withdrawing nature of the 5-nitroimidazole ring can enhance the reactivity of the aldehyde group, making this synthesis efficient under relatively mild conditions.
Below is a DOT language representation of the general reaction workflow.
Caption: General workflow for the synthesis of Schiff base derivatives.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff base derivatives from this compound. Researchers should optimize these conditions based on the specific primary amine used and the desired scale of the reaction.
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol outlines a standard method for the condensation reaction.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol or methanol with gentle warming if necessary.
-
Addition of Amine: To this solution, add a solution of the desired primary amine (1.0 - 1.1 eq.) in the same solvent.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants, easy to remove. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate. |
| Catalyst | Glacial Acetic Acid | Facilitates proton transfer and dehydration. |
| Reactant Ratio | 1:1 (Aldehyde:Amine) | Stoichiometric reaction. A slight excess of amine can be used. |
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials and Reagents:
-
Same as Protocol 1
-
Microwave synthesizer
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the primary amine (1.0 eq.), and a few milliliters of ethanol.
-
Irradiation: Place the vessel in the microwave synthesizer and irradiate at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes).
-
Work-up: After cooling, the product can be isolated by filtration as described in Protocol 1.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff base derivatives should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[3][4] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm. The signals corresponding to the aldehyde proton will disappear.
-
¹³C NMR: The carbon of the azomethine group will appear in the range of δ 160-170 ppm.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.
Potential Applications in Drug Development
The fusion of the 5-nitroimidazole core with various aromatic and heterocyclic amines via a Schiff base linkage opens up a vast chemical space for the development of new therapeutic agents.
-
Antimicrobial Agents: Given the established antimicrobial properties of 5-nitroimidazoles, these new derivatives are prime candidates for development as novel antibacterial and antiprotozoal drugs, potentially overcoming existing resistance mechanisms.[1]
-
Anticancer Agents: The imidazole ring and Schiff base moieties are present in many compounds with demonstrated anticancer activity. These new derivatives could be screened for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: Schiff bases of various heterocyclic compounds have shown promising anti-inflammatory properties.
Below is a DOT language representation of the potential therapeutic applications.
Caption: Potential therapeutic applications of 5-nitroimidazole Schiff bases.
Conclusion
The synthesis of Schiff base derivatives from this compound is a straightforward and efficient method for generating a library of novel compounds with significant potential for drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to explore this promising area of medicinal chemistry. The versatility of the Schiff base reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and biological properties of the final compounds.
References
- 1. 5-Nitroimidazole-derived Schiff bases and their copper(II) complexes exhibit potent antimicrobial activity against pathogenic anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
The Versatile Virtuoso: 5-Nitro-1H-imidazole-4-carbaldehyde as a Cornerstone for Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of the Nitroimidazole Scaffold
In the landscape of medicinal chemistry and drug discovery, the 5-nitroimidazole scaffold stands as a privileged structure, renowned for its potent and diverse biological activities. This five-membered heterocyclic ring, armed with a nitro group, is the cornerstone of numerous clinically significant antimicrobial and anticancer agents. The strategic placement of the nitro group is crucial; its electron-withdrawing nature significantly influences the molecule's reactivity and biological interactions. The antimicrobial toxicity of nitroimidazoles, for instance, is contingent on the reduction of this nitro moiety within target pathogens, leading to the generation of reactive radical species that induce cellular damage, including DNA degradation and strand breakage.
At the heart of synthesizing novel and complex nitroimidazole-based therapeutics lies a versatile and highly reactive building block: 5-Nitro-1H-imidazole-4-carbaldehyde . The aldehyde functionality at the 4-position serves as a reactive handle, enabling a plethora of chemical transformations. This guide provides an in-depth exploration of the application of this pivotal precursor in the synthesis of various classes of heterocyclic compounds, complete with detailed protocols and an examination of their therapeutic potential.
Core Reactivity: The Aldehyde as a Gateway to Complexity
The chemical behavior of this compound is dominated by the electrophilic nature of the aldehyde group. This functional group readily participates in a variety of condensation reactions, making it an ideal starting point for the construction of larger, more complex heterocyclic systems.
Caption: Core reactivity pathways of this compound.
Application in Heterocyclic Synthesis I: The Formation of Bioactive Schiff Bases
One of the most direct and widely exploited applications of this compound is in the synthesis of Schiff bases (imines). This condensation reaction with primary amines provides a straightforward route to a diverse library of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents. The resulting imine bond is a critical pharmacophore in many biologically active molecules.
Mechanistic Insight: The Nucleophilic Attack and Dehydration Cascade
The formation of a Schiff base from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of the primary amine then attacks the carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields the stable imine, or Schiff base.
Caption: Generalized workflow for Schiff base synthesis.
Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add a solution of 10 mmol of the primary amine in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Significance of Nitroimidazole Schiff Bases
Schiff bases derived from nitroimidazoles have demonstrated a broad spectrum of biological activities.
| Biological Activity | Reported Efficacy | References |
| Antimicrobial | Compounds have shown significant activity against various strains of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. | |
| Anticancer | Derivatives have exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects. |
Application in Heterocyclic Synthesis II: Knoevenagel Condensation and the Gateway to Fused Systems
The Knoevenagel condensation is a powerful tool in organic synthesis for the formation
Experimental procedure for the reduction of the nitro group in 5-Nitro-1H-imidazole-4-carbaldehyde
Application Notes and Protocols for the Reduction of 5-Nitro-1H-imidazole-4-carbaldehyde
Introduction
The reduction of the nitro group in this compound to its corresponding amine, 5-Amino-1H-imidazole-4-carbaldehyde, is a critical transformation in synthetic organic chemistry. This amino-imidazole derivative serves as a versatile building block for the synthesis of various heterocyclic compounds, including purines and other biologically active molecules relevant to drug discovery and development.[1][2] The strategic importance of this reduction lies in the generation of a key intermediate for constructing complex molecular architectures.
This document provides detailed experimental procedures for the reduction of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two robust and widely applicable methods: Catalytic Hydrogenation and Chemical Reduction using Sodium Dithionite. The protocols are designed to be clear, reproducible, and are accompanied by explanations of the underlying chemical principles to ensure both successful execution and a thorough understanding of the reaction dynamics.
Safety Precautions
Working with nitro compounds and executing reduction reactions necessitates stringent safety measures. Most nitro group reductions are highly exothermic and require careful monitoring and control to prevent runaway reactions.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of potentially toxic fumes or gases.[4][5]
-
Exothermic Reaction: Be aware that the reduction of nitro compounds can be highly exothermic.[3] Addition of reagents should be controlled, and the reaction temperature must be carefully monitored. An ice bath should be readily available for cooling if necessary.
-
Hydrogen Gas (for Catalytic Hydrogenation): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and operated in a well-ventilated area, away from ignition sources.[3]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6]
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation.[7] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Principle of the Method
In this process, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst. The nitro compound also adsorbs onto the catalyst surface, where it reacts with the activated hydrogen, leading to the stepwise reduction of the nitro group to an amino group. The aldehyde functionality is generally stable under these conditions, though over-reduction to an alcohol is a potential side reaction that can be minimized by careful monitoring of the reaction progress.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in an appropriate solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system first with an inert gas (nitrogen or argon) and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The resulting 5-Amino-1H-imidazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C (5-10 mol %) |
| Solvent | Methanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitor for completion) |
| Expected Yield | >90% |
Method 2: Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent for the conversion of nitro groups to amines.[8] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other functional groups sensitive to hydrogenation.
Principle of the Method
The reduction of nitro compounds by sodium dithionite is believed to occur via a single-electron transfer mechanism.[8] In an aqueous or semi-aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species.[8] This radical anion transfers electrons to the nitro group in a stepwise manner, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.
Experimental Workflow: Sodium Dithionite Reduction
Caption: Workflow for Sodium Dithionite Reduction.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or dioxane) and water.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.
-
Reaction Execution: Slowly add the aqueous sodium dithionite solution to the vigorously stirred solution of the nitro compound. The reaction can be exothermic, so maintain the temperature at or near room temperature, using an ice bath if necessary.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[8]
-
Isolation and Purification: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-Amino-1H-imidazole-4-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Sodium Dithionite (3.0-4.0 eq) |
| Solvent System | THF/Water or Dioxane/Water |
| Temperature | Room Temperature (or slightly elevated) |
| Reaction Time | 1-6 hours (monitor for completion) |
| Expected Yield | 70-90% |
Conclusion
Both catalytic hydrogenation and chemical reduction with sodium dithionite are effective methods for the synthesis of 5-Amino-1H-imidazole-4-carbaldehyde from its nitro precursor. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule, available equipment, and desired scale of the reaction. Catalytic hydrogenation generally offers higher yields and a cleaner reaction profile, while sodium dithionite provides a valuable metal-free alternative with good functional group tolerance.[7][8] By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely perform this important chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Mobile [my.chemius.net]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde
Introduction
5-Nitro-1H-imidazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development. The 5-nitroimidazole scaffold is a well-established pharmacophore found in numerous anti-infective agents.[1][2][3] However, its synthesis can be challenging, often plagued by issues of low yield, side-product formation, and purification difficulties. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common hurdles and improve the yield and purity of this compound.
The most common and logical synthetic approach is a two-step process: the formylation of an imidazole precursor, followed by regioselective nitration. This guide will focus on optimizing this pathway.
Overall Synthetic Workflow
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently below 40%. What are the most common factors I should investigate?
A low overall yield can originate from inefficiencies in either the formylation or the nitration step, or from product degradation. A systematic approach is required to identify the bottleneck.
Initial Diagnosis Steps:
-
Isolate and Characterize the Intermediate: After the Vilsmeier-Haack formylation (Step 1), isolate the 1H-Imidazole-4-carbaldehyde intermediate. Calculate the yield for this step alone. If it's low, focus on optimizing the formylation. If the yield is high, the problem lies in the nitration or workup.
-
Monitor Reactions by TLC/HPLC: Track the consumption of starting material and the formation of the product for both steps. This will reveal if a reaction is stalling or if side products are forming.[4]
References
Challenges in the purification of 5-Nitro-1H-imidazole-4-carbaldehyde
Technical Support Center: 5-Nitro-1H-imidazole-4-carbaldehyde
A Guide to Navigating Purification Challenges
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 81246-34-6).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. The unique electronic and structural features of this molecule, while valuable for downstream applications, present specific and often frustrating challenges during purification.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to explain the causality behind common issues and provide robust, validated protocols to help you achieve the high purity essential for successful research.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so difficult to purify?
A: The difficulty arises from a combination of its physicochemical properties:
-
High Polarity: The molecule contains three polar functional groups: a nitro group (-NO2), an aldehyde (-CHO), and an imidazole ring. This high polarity can cause it to bind strongly to polar stationary phases like silica gel, leading to poor recovery and streaking during column chromatography.
-
Potential for Tautomerism: The imidazole ring can exist in tautomeric forms, which can complicate analysis and separation.[3]
-
Low Solubility in Non-Polar Solvents: Its polarity makes it sparingly soluble in common non-polar and moderately polar organic solvents used for recrystallization and chromatography, making solvent selection critical.
-
Sensitivity: Aldehydes can be susceptible to oxidation, and nitroaromatic compounds can sometimes be unstable, especially on acidic or basic media like silica or alumina.[4] The related compound 1H-Imidazole-4-carbaldehyde is known to be sensitive to air and light.[4]
Q2: What are the most common impurities I should expect?
A: Impurities are highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the nitration of 1H-imidazole-4-carbaldehyde, you may have residual starting material.
-
Regioisomers: Nitration of an imidazole ring can often lead to isomeric products, such as 4-Nitro-1H-imidazole-5-carbaldehyde, which can have very similar polarities and be difficult to separate.[2]
-
Byproducts from Side Reactions: Degradation or side-reactions during synthesis or workup can introduce additional impurities.
-
Residual Solvents: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove.
Q3: Should I use recrystallization or column chromatography to purify this compound?
A: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a moderately pure product (>90%) and the impurities have significantly different solubility profiles from the desired compound. It is often faster and more scalable than chromatography.
-
Flash Column Chromatography is necessary when impurities have similar polarity to the product (e.g., regioisomers) or when you are purifying a very crude mixture.[5] It offers superior separation power but can be lower yielding due to potential product adsorption to the stationary phase.
The workflow below can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Q4: My compound streaks badly on the silica TLC plate and I get poor separation. What's wrong?
A: Streaking is a classic sign that the compound is interacting too strongly with the silica gel, often due to its high polarity and the acidic nature of standard silica.
-
Causality: The basic nitrogen atoms in the imidazole ring can interact ionically with the acidic silanol groups (Si-OH) on the silica surface. The highly polar nitro and aldehyde groups further enhance this binding via strong dipole-dipole interactions and hydrogen bonding.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, competitive solvent to your eluent. Acetic acid (~1%) can protonate the imidazole nitrogens, reducing their interaction with silica. Alternatively, a base like triethylamine (~1%) can deprotonate the silanol groups, "deactivating" the silica surface. Start with one or the other, not both.
-
Use a Different Stationary Phase: Consider using neutral or deactivated alumina, or a reverse-phase (C18) stationary phase if the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures.
-
Check for Overloading: Ensure you are not spotting too much crude material onto the TLC plate, which can cause streaking regardless of polarity.
-
Q5: I performed a column chromatography, but my final product is still impure according to HPLC analysis. Why?
A: This is a common issue and can point to several problems that are not obvious from TLC analysis alone.
-
Causality:
-
Co-elution of Isomers: A regioisomer may have a nearly identical Rf value to your product in the chosen TLC solvent system, making separation by column chromatography impossible under those conditions. HPLC, with its superior resolving power, can often detect these closely related impurities.[6]
-
On-Column Degradation: The prolonged exposure to the acidic silica gel surface during the column run can cause a portion of your compound to degrade, generating new impurities that elute with your main product.
-
Improper Fraction Collection: Cutting the fractions too broadly can lead to the inclusion of impurities that elute just before or after your compound.
-
-
Solutions:
-
Optimize TLC Method Development: Test a wider range of solvent systems (e.g., trying dichloromethane/methanol or ethyl acetate/heptane) to find one that shows baseline separation of all spots.
-
Use a Shallow Gradient: During the column run, use a very slow, shallow gradient of the polar eluent. This can improve the resolution between closely eluting compounds.
-
Re-purify the Product: If the impurity level is low, a second purification by recrystallization may be sufficient to remove the co-eluting impurity.
-
Q6: My recovery from recrystallization is extremely low. What am I doing wrong?
A: Low recovery is typically a solvent issue or a problem with the recrystallization technique itself.
-
Causality:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing your yield.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from crashing out effectively upon cooling.
-
Cooling Too Quickly: Rapid cooling (e.g., plunging the flask in an ice bath) promotes the formation of very small, often impure, crystals and can trap impurities.
-
-
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see table below) to find the best candidate. A good starting point for polar compounds like this are alcohols (methanol, ethanol) or polar aprotic solvents (acetonitrile, ethyl acetate), potentially with a non-polar co-solvent.
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to your crude solid, waiting for it to dissolve completely before adding more, until you have a saturated solution at the boiling point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize the recovery of pure crystals.
-
Data & Protocols
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Comments |
| Water | Slightly Soluble | Imidazole itself is very soluble in water.[7] |
| Methanol / Ethanol | Soluble | Good candidates for recrystallization, possibly with a co-solvent. |
| Acetone | Soluble | Can be an effective recrystallization solvent.[8] |
| Ethyl Acetate | Moderately Soluble | Often used as a polar component in chromatography eluents.[5][9] |
| Dichloromethane | Slightly Soluble | |
| Chloroform | Slightly Soluble | A chloroform-cyclohexane mixture has been used for other nitroimidazoles.[10] |
| Hexanes / Heptane | Insoluble | Useful as anti-solvents for recrystallization or as the non-polar component in chromatography.[5] |
| Toluene | Sparingly Soluble | Can be used for recrystallization of some imidazoles.[11] |
| DMSO / DMF | Very Soluble | Generally used as reaction solvents; not suitable for purification. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is based on standard methods for purifying polar nitro-aromatic compounds.[5]
-
TLC Method Development:
-
Prepare several TLC chambers with different solvent systems. A good starting point is a 70:30 mixture of Hexanes:Ethyl Acetate.
-
Dissolve a small amount of crude material in acetone or methanol.
-
Spot the crude mixture on multiple TLC plates and develop them in the prepared chambers.
-
The ideal solvent system will give your product an Rf value of 0.2-0.35 and show baseline separation from all major impurities.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 100:1 to 50:1 ratio of silica weight to crude compound weight).
-
Pack the column using the "slurry method" with your chosen non-polar eluent (e.g., Hexanes). Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the solvent mixture used for the reaction.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase according to your TLC development (e.g., start with 100% Hexanes, move to 90:10 Hexanes:EtOAc, then 80:20, etc.).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This is a general-purpose method for analyzing nitroimidazole compounds, adaptable for purity checks.[12][13]
-
Instrumentation and Materials:
-
HPLC system with a UV detector (a photodiode array detector is preferred).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade formic acid or phosphoric acid.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
-
Sample Solution: Accurately weigh ~1 mg of your purified product and dissolve it in 10 mL of diluent to achieve a concentration of about 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 316 nm, as nitroimidazoles have strong absorbance in this region.[13]
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting low purity results.
References
- 1. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 2. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 12. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-1H-imidazole-4-carbaldehyde Derivatization
Welcome to the technical support center for the derivatization of 5-Nitro-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging scaffold. The 5-nitroimidazole core is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial and antiprotozoal drugs.[1][2][3] Its derivatization is key to developing new therapeutic agents. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction conditions for higher yields and purity.
I. Core Concepts in this compound Derivatization
The reactivity of this compound is primarily governed by the aldehyde functional group and the electron-withdrawing nature of the nitro group. Common derivatization strategies include:
-
Schiff Base Formation: Condensation of the aldehyde with primary amines to form imines.[4][5][6]
-
Knoevenagel Condensation: Reaction of the aldehyde with active methylene compounds to form α,β-unsaturated products.[7][8][9]
-
Reduction of the Aldehyde: Conversion to a primary alcohol.
-
Reduction of the Nitro Group: Transformation into an amino group, which opens up further derivatization possibilities.[10][11][12]
Each of these transformations presents unique challenges. This guide will walk you through troubleshooting the most common hurdles.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems based on your experimental observations.
Symptom 1: Low or No Product Yield
Low product yield is one of the most frequent issues. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to reactant degradation.
Potential Cause A: Incomplete Reaction
-
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Temperature: Gradually increase the reaction temperature in increments of 10°C. Be cautious, as excessive heat can lead to decomposition. Some alkylation reactions of nitroimidazoles show significantly improved yields at elevated temperatures (e.g., 60°C).
-
Catalyst Activity: If using a catalyst (e.g., a weak base for Knoevenagel condensation or an acid for Schiff base formation), ensure it is fresh and active.[7] For base-catalyzed reactions, consider using a stronger, non-nucleophilic base if a weak base is ineffective.
-
Potential Cause B: Starting Material Decomposition
-
Troubleshooting Steps:
-
Purity of Starting Materials: Verify the purity of this compound and other reagents. Impurities can introduce side reactions.
-
Reaction Atmosphere: The nitroimidazole scaffold can be sensitive to air oxidation under certain conditions.[13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Potential Cause C: Product Instability
-
Troubleshooting Steps:
-
pH Control: The stability of nitroimidazole derivatives can be pH-dependent.[13] If your reaction conditions are strongly acidic or basic, consider buffering the reaction mixture.
-
Work-up and Purification: Minimize the time between reaction completion and purification. Prolonged exposure to work-up conditions (e.g., aqueous washes) or purification media (e.g., silica gel) can lead to product degradation.
-
Symptom 2: Formation of Multiple Products/Byproducts
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
Potential Cause A: Side Reactions of the Aldehyde Group
-
Troubleshooting Steps:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. If your reaction is base-catalyzed, consider using a milder base or ensuring the complete consumption of the aldehyde.
-
Oxidation to Carboxylic Acid: The aldehyde is susceptible to oxidation. As mentioned, performing the reaction under an inert atmosphere can mitigate this.
-
Potential Cause B: Reactions Involving the Nitro Group
-
Troubleshooting Steps:
-
Unintended Reduction: Certain reagents or reaction conditions might lead to the partial or complete reduction of the nitro group to a nitroso or amino group.[11][14] If this is not the desired outcome, re-evaluate your choice of reagents.
-
Michael Addition: In Knoevenagel products, the α,β-unsaturated system is susceptible to Michael addition by nucleophiles present in the reaction mixture.
-
Potential Cause C: Isomerization
-
Troubleshooting Steps: For reactions like Knoevenagel condensation, both E and Z isomers may form.[7] To favor the thermodynamically more stable isomer, consider adjusting the reaction temperature or allowing the reaction to stir for a longer period to facilitate equilibration.
Symptom 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Potential Cause A: Similar Polarity of Product and Starting Material/Byproducts
-
Troubleshooting Steps:
-
Column Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Potential Cause B: Product Insolubility
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a range of common laboratory solvents to find a suitable solvent for purification or recrystallization.
-
Hot Filtration: If the product is sparingly soluble at room temperature but more soluble at elevated temperatures, hot filtration can be used to remove insoluble impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for forming a Schiff base with this compound?
A1: Typically, Schiff base formation is carried out in a protic solvent like methanol or ethanol.[5] The reaction is often catalyzed by a few drops of a weak acid, such as acetic acid. The reaction can be run at room temperature or with gentle heating. To drive the reaction to completion, removal of the water byproduct using a Dean-Stark apparatus or molecular sieves is recommended.
Q2: I am attempting a Knoevenagel condensation, but the reaction is very slow. What can I do?
A2: The rate of a Knoevenagel condensation is highly dependent on the catalyst and reaction conditions.[7][8][9] If the reaction is slow with a weak base like piperidine or pyridine, you can try a slightly stronger base. Alternatively, increasing the temperature can accelerate the reaction. Ensure that your active methylene compound is sufficiently acidic for deprotonation by the chosen base.
Q3: How can I selectively reduce the nitro group without affecting the aldehyde?
A3: Selective reduction of an aromatic nitro group in the presence of an aldehyde is challenging. Catalytic hydrogenation with Pd/C is a common method for nitro group reduction but will likely also reduce the aldehyde.[12] Chemical reducing agents like sodium dithionite or stannous chloride in acidic media might offer better chemoselectivity, but optimization is crucial.[10] It may be necessary to protect the aldehyde group as an acetal before performing the nitro reduction, followed by deprotection.
Q4: My purified product is colored. Is this normal?
A4: Nitroaromatic compounds are often yellow or orange in color. A colored product is not necessarily an indication of impurity. However, if the color is significantly different from what is expected or if it is a dark, tarry substance, it may indicate the presence of impurities or decomposition products.
Q5: What are the best practices for storing this compound?
A5: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[15] Keep the container tightly closed to prevent moisture absorption and potential degradation.
IV. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Schiff Base Formation
-
Dissolve this compound (1 equivalent) in methanol.
-
Add the primary amine (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Caption: Workflow for Schiff base synthesis.
Protocol 2: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1 equivalent) and an active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, pyridine).
-
Reflux the reaction mixture for 4-24 hours, monitoring by TLC. A Dean-Stark trap can be used to remove water if toluene is the solvent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Knoevenagel condensation workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
V. References
-
Benchchem. (n.d.). Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. Retrieved from 13
-
Chavda, M. D., et al. (2010). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 15(4), 2846-2856.
-
Benchchem. (n.d.). Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis. Retrieved from 14
-
Gellis, A., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(9), 658-666.
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from --INVALID-LINK--
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480.
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
Oriental Journal of Chemistry. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--
-
National University of Ireland, Maynooth. (n.d.). THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from --INVALID-LINK--
-
DergiPark. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. Retrieved from --INVALID-LINK--
-
Chem-Supply. (n.d.). 1-METHYL-5-NITRO-1H-IMIDAZOLE-2-CARBALDEHYDE (CAS No. 4750-57-6) SDS. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from --INVALID-LINK--
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from --INVALID-LINK--
-
Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [https://amity.edu/UserFiles/admissions/broucher/96101F4-2021-Amity-University-Lucknow-The-Importance-and-Applications-of-Knoevenagel-Reaction-(Brief-Review).pdf](--INVALID-LINK-- Lucknow-The-Importance-and-Applications-of-Knoevenagel-Reaction-(Brief-Review).pdf)
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. Retrieved from --INVALID-LINK--
-
PubMed Central. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-nitro-1H-imidazole-2-carbaldehyde. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Building blocks | Bioactive small molecules. Retrieved from --INVALID-LINK--
References
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jocpr.com [jocpr.com]
- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Page loading... [wap.guidechem.com]
Avoiding polymerization during 5-Nitro-1H-imidazole-4-carbaldehyde reactions
Welcome to the technical support center for 5-Nitro-1H-imidazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Given its reactive nature, particularly the aldehyde functionality in conjugation with an electron-withdrawing nitro-imidazole scaffold, challenges such as polymerization and degradation can arise.[1][2] This guide provides in-depth troubleshooting advice and preventative strategies to ensure the success and reproducibility of your reactions.
Understanding the Challenge: The Propensity for Polymerization
This compound's structure inherently contains functionalities prone to self-condensation and polymerization. The primary routes for instability include:
-
Aldol Condensation: The aldehyde group can undergo base-catalyzed aldol-type condensation reactions, leading to the formation of oligomers and polymers. This is often indicated by a darkening of the reaction mixture and the formation of viscous oils or intractable solids.
-
Radical Polymerization: The nitro group, being a powerful electron-withdrawing entity, can influence the electronic structure of the imidazole ring and the aldehyde, making them susceptible to radical-initiated polymerization under certain conditions, such as exposure to light or radical initiators.[3]
-
Acid-Catalyzed Reactions: While less common for simple aldehydes, acidic conditions can catalyze certain polymerization pathways and also lead to degradation of the nitroimidazole core. Studies on related nitroimidazoles like metronidazole and tinidazole show that pH has a significant effect on their stability, with degradation often accelerated in acidic conditions.[4][5][6]
The following sections are designed in a question-and-answer format to directly address the common issues encountered when working with this reactive aldehyde.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction mixture turned dark brown/black and became viscous shortly after adding a base. What is happening and how can I fix it?
A1: This is a classic sign of base-catalyzed aldol condensation or polymerization of the aldehyde. The basic conditions deprotonate the aldehyde at the alpha-carbon (if applicable, though less likely for this specific structure) or, more likely, facilitate intermolecular reactions between aldehyde molecules.
Immediate Actions:
-
Cool the reaction: Immediately place your reaction vessel in an ice bath to slow down the polymerization rate.
-
Quench the base: If your reaction chemistry allows, carefully neutralize the base with a mild acidic solution.
Preventative Measures for Future Experiments:
-
Use a weaker base: If possible, switch to a milder, non-nucleophilic base.
-
Slow addition at low temperature: Add the base slowly to a cooled solution (0 °C or below) of the aldehyde to control the exotherm and maintain a low instantaneous concentration of the activated species.
-
Protect the aldehyde: Consider converting the aldehyde to a more stable protecting group (e.g., an acetal) before performing reactions on other parts of the molecule, followed by deprotection under controlled conditions.
Q2: I observe a significant amount of an insoluble precipitate forming in my reaction, and my yield of the desired product is low. What could be the cause?
A2: Precipitate formation, especially if it's an amorphous solid, often points to polymerization. The resulting polymer is typically insoluble in common organic solvents.
Troubleshooting Steps:
-
Analyze the precipitate: If possible, isolate the precipitate and attempt to characterize it using techniques like FT-IR. The presence of broad hydroxyl and carbonyl stretches might indicate a poly-aldol structure.
-
Review your reaction conditions: High temperatures, prolonged reaction times, and high concentrations of the aldehyde can all favor polymerization over the desired reaction pathway.
Optimization Strategies:
-
Lower the reaction temperature: Many reactions involving this aldehyde can proceed at room temperature or below.
-
Reduce the aldehyde concentration: Perform the reaction under more dilute conditions.
-
Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q3: My reaction is clean by TLC, but after workup and concentration, I get a sticky, non-crystalline residue. Why?
A3: This could be due to the formation of soluble oligomers during the reaction or workup. The heat from rotary evaporation can often initiate or accelerate polymerization of any unreacted aldehyde or unstable intermediates.
Solutions:
-
Avoid excessive heat: Remove the solvent under reduced pressure at the lowest possible temperature.
-
Use an inhibitor during workup: Add a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the crude product before concentration.
-
Purify quickly: Do not let the crude product sit for extended periods. Proceed with purification (e.g., column chromatography) as soon as possible.
Preventative Strategies: Best Practices for Handling this compound
Proactive measures are crucial for preventing polymerization and ensuring successful outcomes.
Proper Storage and Handling
-
Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[7] Exposure to light and air can initiate degradation and polymerization.
-
Handling: Use this reagent in a well-ventilated fume hood.[7] Due to its reactivity, it's advisable to use fresh material or check the purity of older batches before use.
Optimal Reaction Conditions
The following table summarizes key reaction parameters and their impact on the stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature for your reaction. | Reduces the rate of polymerization and side reactions. Many synthetic protocols with related nitroimidazoles are conducted at room temperature or below.[8] |
| pH | Avoid strongly acidic or basic conditions unless necessary for the reaction. Aim for a pH range of 4-7 where possible. | Studies on nitroimidazoles show maximum stability in the slightly acidic to neutral pH range.[6] Strong bases can catalyze aldol reactions, while strong acids can cause degradation.[4][5] |
| Atmosphere | Conduct reactions under an inert atmosphere (Nitrogen or Argon). | Minimizes oxidation and potential radical-initiated side reactions. This is a common practice in the synthesis of complex nitroimidazole derivatives.[1] |
| Light | Protect the reaction from light by using an amber flask or wrapping the flask in aluminum foil. | UV light can promote radical formation and degradation of nitroimidazoles.[6] |
| Solvent | Use high-purity, dry solvents. | Impurities in solvents can act as initiators for polymerization. Water can participate in unwanted side reactions. |
Use of Polymerization Inhibitors
The addition of a small amount of a polymerization inhibitor can be a highly effective strategy, particularly in reactions that require elevated temperatures or extended reaction times.
| Inhibitor | Class | Proposed Mechanism | Typical Concentration |
| Butylated Hydroxytoluene (BHT) | Phenolic | Radical scavenger | 100-500 ppm |
| Hydroquinone | Phenolic | Radical scavenger | 100-500 ppm |
| Hydroxylamine Derivatives | Hydroxylamine | Effective for unsaturated aldehydes | 0.001-1% by weight |
Analytical Monitoring of Polymerization
Regularly monitoring the purity of your starting material and the progress of your reaction is essential.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the concentration of the this compound monomer and detecting the formation of soluble oligomers. A reverse-phase method with a C18 column is often suitable.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the purity of the starting material and the crude product. The disappearance of the sharp aldehyde proton signal and the appearance of broad signals in the aliphatic or aromatic regions may indicate polymerization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the functional groups in your product and any polymeric byproducts. A broad peak in the 3200-3500 cm⁻¹ range (O-H stretch) and changes in the carbonyl (C=O) stretching region can be indicative of aldol-type polymerization.
Experimental Workflow for Inhibitor Screening
When developing a new process, it may be beneficial to screen for the most effective inhibitor.
Caption: Workflow for screening polymerization inhibitors.
Potential Polymerization Pathway
The following diagram illustrates a simplified, hypothetical pathway for the base-catalyzed polymerization of this compound.
Caption: Simplified base-catalyzed polymerization pathway.
Frequently Asked Questions (FAQs)
Q: Can I use metal catalysts with this compound? A: Caution is advised. Some metal catalysts can chelate to the imidazole ring or interact with the nitro group, potentially leading to unexpected side reactions or decomposition. A small-scale trial is always recommended.
Q: Is this compound stable to purification by distillation? A: Distillation is generally not recommended due to the high boiling point and thermal sensitivity of this compound. The required high temperatures would likely lead to significant decomposition and polymerization. Purification by recrystallization or column chromatography is preferred.
Q: How do I dispose of waste containing this compound and its polymeric byproducts? A: All waste should be handled as hazardous chemical waste. Dispose of it in accordance with your institution's safety guidelines and local regulations. Do not dispose of it down the drain.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. d-nb.info [d-nb.info]
Stability issues of 5-Nitro-1H-imidazole-4-carbaldehyde in solution
A Guide to Understanding and Mitigating Solution Stability Issues
Introduction: 5-Nitro-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring a nitro-functionalized imidazole ring and a reactive aldehyde group.[1][2] This unique structure makes it a valuable building block in medicinal chemistry and drug development.[3][4] However, these same functional groups—the electron-withdrawing nitro group and the electrophilic aldehyde—can be susceptible to degradation under common experimental conditions.[2][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and mitigate stability issues encountered when working with this compound in solution. While direct, comprehensive stability studies on this specific molecule are not extensively published, this document synthesizes information from studies on analogous nitroimidazoles and fundamental chemical principles to provide a robust framework for its handling and use.[6][7] Our goal is to equip you with the knowledge to ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing or reducing agents.
-
pH: Nitroimidazoles, such as the well-studied metronidazole, exhibit pH-dependent stability. They are often most stable in neutral to slightly acidic conditions (pH 4-6) and can degrade rapidly in alkaline (basic) solutions through hydrolysis.[6] The imidazole ring itself has amphoteric properties, further contributing to pH sensitivity.[2]
-
Light Exposure: Many nitroaromatic compounds are photolabile, meaning they can be degraded by exposure to light, particularly UV radiation.[8][9] This can lead to complex degradation pathways, including the potential loss of the nitro group.[10][11]
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.[7] Long-term storage at room temperature is not recommended.
-
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, while the aldehyde group is easily oxidized to a carboxylic acid. The presence of strong oxidizing agents (e.g., hydrogen peroxide) or reducing agents in your buffer or media can lead to degradation.[6][12]
Q2: My solution of this compound has turned yellow. What is the likely cause?
A2: A yellow discoloration is a common indicator of degradation in nitroaromatic compounds. This is often due to the formation of new chromophores (light-absorbing structures). The most probable cause is the reduction of the nitro group (-NO₂) to a nitroso (-NO) or other reduced species.[4] This process can sometimes be initiated by light exposure or interaction with reducing components in your experimental medium. It is a clear visual sign that the integrity of the compound has been compromised.
Q3: What are the best practices for preparing and storing a stock solution of this compound?
A3: Proper preparation and storage are critical for maximizing the shelf-life of your compound.
-
Solvent Selection: For a concentrated stock solution, use a high-purity, anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[13] The compound has poor solubility in pure water.
-
Preparation: Prepare the stock solution at a reasonably high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous assay, which is typically kept below 0.5% to avoid solvent-induced artifacts.[13]
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[13] Use amber glass vials or wrap clear vials in aluminum foil to protect from light. For long-term storage, -20°C or -80°C is recommended. A supplier recommends storing the solid compound in a dry, sealed place.[14]
Q4: How can I quickly assess the stability of this compound in my specific experimental buffer?
A4: Before launching a large-scale experiment, you can perform a simple stability check using a UV-Vis spectrophotometer. Nitroimidazoles have a characteristic UV absorbance.
-
Prepare a solution of the compound in your experimental buffer at a known concentration.
-
Immediately measure its full UV-Vis spectrum (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax) and record the initial absorbance value.
-
Incubate the solution under your exact experimental conditions (temperature, lighting).
-
Measure the UV-Vis spectrum again at various time points (e.g., 1, 4, 8, 24 hours).
-
A decrease in absorbance at λmax or a significant change in the spectral shape indicates degradation of the parent compound.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing the root cause.
Problem: I am observing inconsistent or non-reproducible results in my biological assay.
Inconsistent results are a frequent consequence of compound instability. Before questioning the assay biology, it's crucial to validate the chemical integrity of your key reagent.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting Decision Tree for Assay Inconsistency.
Potential Degradation Pathways
Understanding how the molecule might degrade is key to preventing it. The two primary sites of reactivity are the nitro group and the aldehyde group.
Caption: Potential Degradation Pathways for the Compound.
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation
-
Objective: To prepare a stable, concentrated stock solution for long-term storage.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Calibrated balance
-
Amber glass vials with screw caps
-
-
Procedure:
-
Weigh out the desired amount of solid compound in a fume hood. The molecular weight is 141.09 g/mol .[1]
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mM, add 708.8 µL of DMSO per 1 mg of compound).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) may be applied if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study Outline
-
Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities and to generate potential degradant markers for analytical method development.[7] This is a crucial step in developing a stability-indicating analytical method.[6][12]
-
Methodology:
-
Prepare several identical solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.[9]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours. Nitroimidazoles are often very sensitive to base.[6][12]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 2-8 hours.[9]
-
Thermal Degradation: Incubate one solution at 80°C in the dark for 24-48 hours.
-
Photolytic Degradation: Expose one solution to direct sunlight or a photostability chamber for 24-48 hours, alongside a dark control.
-
Analysis: At designated time points, neutralize the acid/base samples and analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), comparing them to an unstressed control. A C18 column with a mobile phase of methanol or acetonitrile and a phosphate or formic acid buffer is a good starting point.[15][16] Monitor the decrease in the parent peak area and the appearance of new peaks (degradants).
-
Data Summary Table
| Parameter | Recommendation / Likely Outcome | Rationale & Reference |
| Recommended Solvents | DMSO, DMF | Good solubilizing power for stock solutions.[13] |
| Storage Conditions | -20°C to -80°C, in the dark, in aliquots | Minimizes thermal degradation, photolysis, and damage from freeze-thaw cycles.[13] |
| pH Stability | Most stable in slightly acidic to neutral pH (4-6) | Analogous nitroimidazoles show significant degradation in alkaline conditions.[6] |
| Light Sensitivity | High (Photolabile) | Nitroaromatic compounds are known to be sensitive to UV and visible light.[8][10] |
| Primary Degradation Route | Reduction of Nitro Group | This is a common metabolic and chemical fate of 5-nitroimidazoles.[4] |
| Analytical Method | RP-HPLC with UV detection (~310-320 nm) | Provides separation and quantification of the parent compound and its impurities.[12][15] |
References
- 1. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 81246-34-6 | Benchchem [benchchem.com]
- 3. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. ijprems.com [ijprems.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 15. d-nb.info [d-nb.info]
- 16. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider when working with 5-Nitro-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for 5-Nitro-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the handling and reactivity of this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, owing to its unique electronic properties conferred by the nitro group and the reactive aldehyde functionality.[1][2] The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of both the imidazole ring and the carbaldehyde, making it a valuable synthon but also presenting specific challenges in its application. This guide will address potential side reactions and provide practical solutions to overcome them.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low Yield or No Product in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile), but I am observing low to no yield of the desired product. What could be the cause?
Answer:
The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success with this compound is highly dependent on carefully controlled reaction conditions. The strong electron-withdrawing effect of the nitro group can deactivate the aldehyde, making it less susceptible to nucleophilic attack.
Potential Causes and Solutions:
-
Insufficiently Activated Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by a weak base.
-
Solution: Ensure you are using a methylene compound with strong electron-withdrawing groups (e.g., malononitrile, cyanoacetate).
-
-
Inappropriate Base Catalyst: While the Knoevenagel condensation is base-catalyzed, a strong base can lead to unwanted side reactions, including self-condensation of the aldehyde or decomposition of the starting material.
-
Solution: Employ a weak base such as piperidine, pyridine, or ammonium acetate. Optimize the catalyst loading; typically, a catalytic amount is sufficient.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: While some Knoevenagel condensations proceed at room temperature, heating may be necessary for less reactive substrates.[3] Consider solvent-free conditions or using a high-boiling point solvent like DMF or DMSO to facilitate the reaction. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.
-
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
DOT Diagram: Knoevenagel Condensation Workflow
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 5-Nitro-1H-imidazole-4-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde. We will address common issues, provide detailed troubleshooting protocols, and explain the scientific principles behind these purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the purification of this compound.
Q1: What is the most common starting material impurity I should be looking for?
The most frequent unreacted starting material is 1H-Imidazole-4-carbaldehyde . The synthesis of the target compound is typically achieved through the nitration of this precursor. Incomplete nitration is a common issue, leading to its presence in the crude product.
Q2: My final product has a low or broad melting point. What does this indicate?
A low or broad melting point is a classic indicator of impurities. The presence of the unreacted starting material, 1H-Imidazole-4-carbaldehyde, will disrupt the crystal lattice of the final product, leading to this observation.
Q3: How can I quickly check for the presence of the starting material?
Thin-Layer Chromatography (TLC) is an effective and rapid method for this purpose. The starting material and the nitrated product will have different polarities and thus different retention factors (Rf values), allowing for easy visualization of contamination.[1][2][3]
Q4: What color should the pure this compound be?
Pure this compound is typically a solid. In contrast, the starting material, 1H-Imidazole-4-carbaldehyde, is described as a white to light yellow or light tan solid.[4][5][6] An off-white or brownish hue in your final product may suggest the presence of unreacted starting material or other impurities.
Section 2: Troubleshooting Guide: Isolating Pure this compound
This section provides a structured approach to diagnosing and solving common purity issues.
Issue 1: Presence of Unreacted 1H-Imidazole-4-carbaldehyde Confirmed by Analysis (TLC, NMR)
-
Underlying Cause: The differential solubility of the starting material and the final product in various solvents can be exploited for purification. 1H-Imidazole-4-carbaldehyde is soluble in methanol and DMSO.[4][5][7][8] While the solubility data for the final product is not as readily available, the introduction of the polar nitro group generally alters the solubility profile.
-
Solution: A multi-step purification workflow involving a solvent wash followed by recrystallization is recommended.
Workflow for Purification
Caption: General purification workflow for this compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Methanol Wash for Bulk Removal of Starting Material
This protocol is designed to remove a significant portion of the highly soluble 1H-Imidazole-4-carbaldehyde from the crude product mixture.
Rationale: 1H-Imidazole-4-carbaldehyde exhibits good solubility in methanol, whereas the nitrated product is expected to be less soluble, allowing for a simple solid-liquid extraction.[4][5][7][8]
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of cold methanol (approximately 2-3 mL per gram of crude product).
-
Stir the slurry vigorously for 15-20 minutes at room temperature.
-
Filter the mixture using a Büchner funnel under vacuum.
-
Wash the collected solid with a small amount of additional cold methanol.
-
Dry the solid product. This is your washed product, which will be further purified by recrystallization.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical and should be determined empirically. A mixed solvent system, such as ethanol-water, is often a good starting point for nitroimidazole compounds.
Rationale: The ideal recrystallization solvent will dissolve the product sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure product should crystallize out, leaving impurities dissolved in the mother liquor.
Procedure:
-
Transfer the washed solid into a clean Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the primary solvent until the solution is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum yield, you can place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals thoroughly, preferably in a vacuum oven.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
Rationale: TLC provides a quick and effective way to monitor the progress of the purification. The difference in polarity between the starting material and the product allows for a clear separation on the TLC plate.
Procedure:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Dissolve small samples of your crude material, the washed solid, the recrystallized product, and the starting material (if available as a standard) in a suitable solvent (e.g., a few drops of DMSO or methanol).
-
Spot each sample onto the baseline of the TLC plate.
-
Develop the plate in a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). The optimal ratio will need to be determined experimentally.
-
Visualize the spots under a UV lamp. The absence of a spot corresponding to the starting material in the lane of your final product indicates successful purification.
Section 4: Data Reference Tables
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| 1H-Imidazole-4-carbaldehyde (Starting Material) | C4H4N2O | 96.09 | White to light yellow/tan solid[4][5][6] | 174-177[4][5][7] | Soluble in DMSO, methanol[4][5][7][8] |
| This compound (Product) | C4H3N3O3 | 141.09[9][10] | Solid | Not available | Soluble in polar solvents[11] |
Section 5: Troubleshooting Decision Support
This decision tree can guide you through the troubleshooting process based on your initial observations.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazole-4-carbaldehyde price,buy 1H-Imidazole-4-carbaldehyde - chemicalbook [chemicalbook.com]
- 5. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 6. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 11. CAS 65865-80-7: 1H-Imidazole-4-carboxamide, 5-nitro- [cymitquimica.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-Nitro-1H-imidazole-4-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Nitro-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this critical chemical intermediate. We provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: What are the general solubility characteristics of this compound?
A1: this compound (MW: 141.08 g/mol , Formula: C₄H₃N₃O₃) is a polar molecule.[1][2] Its poor solubility in many common organic solvents stems from a combination of factors:
-
Strong Intermolecular Forces: The presence of a nitro group (-NO₂), an imidazole N-H proton, and a carbaldehyde group (-CHO) allows for strong hydrogen bonding and dipole-dipole interactions between molecules. This high crystal lattice energy requires significant energy to overcome for dissolution.
-
Polarity: The molecule's overall polarity makes it more compatible with polar solvents. It is generally expected to have very low solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to low solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).
Based on data from analogous structures, its highest solubility is found in polar aprotic solvents. For instance, similar nitroimidazole derivatives exhibit good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4]
Q2: I am struggling to dissolve the compound for a reaction in a common solvent like Tetrahydrofuran (THF). What are my immediate options?
A2: This is a frequent challenge. When a reaction requires a specific solvent where the starting material has low solubility, you have several immediate strategies:
-
Introduce a Co-solvent: This is often the most effective first step. Adding a small percentage (e.g., 5-10% v/v) of a strong, polar aprotic solvent in which the compound is highly soluble, such as DMSO or DMF, can dramatically increase the overall solvating power of the solvent system without significantly altering the reaction conditions.
-
Apply Gentle Heat: Increasing the temperature of the solvent system will increase the kinetic energy available to overcome the compound's crystal lattice energy. Proceed with caution and determine the thermal stability of the compound first to avoid degradation.
-
Increase Dilution: While not always practical, performing the reaction at a much higher dilution can sometimes keep the compound in solution. This is a trade-off, as it may slow down reaction kinetics.
Q3: Can I use heat to improve solubility? What are the risks?
A3: Yes, heating is a standard technique to increase solubility. However, it must be done with a clear understanding of the potential risks. Nitro-aromatic compounds can be thermally sensitive.
-
Causality: Heat provides the energy needed for solvent molecules to break apart the solute's crystal lattice. For many compounds, solubility increases exponentially with temperature.
-
Risks & Mitigation:
-
Degradation: The primary risk is thermal decomposition, which can lead to impurities and lower yields.
-
Safety: Overheating nitro compounds can pose a safety hazard.
-
Protocol: Always start with a small-scale test. Dissolve a few milligrams in the desired solvent while slowly increasing the temperature (e.g., in 10°C increments) and monitoring for any color change (darkening may indicate decomposition). Use the minimum temperature required to achieve dissolution.
-
Q4: My compound dissolves upon heating but crashes out of solution when it cools to room temperature. How do I prevent this?
A4: This phenomenon is called supersaturation, followed by precipitation. It occurs when the concentration of the solute exceeds its solubility limit at a lower temperature. To manage this:
-
Maintain Temperature: If your experimental setup allows, maintain the reaction mixture at the elevated temperature where the compound remains dissolved.
-
Use a Co-solvent System: A well-chosen co-solvent can increase the solubility limit at room temperature, preventing precipitation as the solution cools. The goal is to find a mixture that keeps the compound dissolved throughout your desired temperature range.
-
Slow Cooling (for Recrystallization): If your goal is purification, this property can be exploited. Crashing out quickly often traps impurities. Slow, controlled cooling promotes the formation of purer crystals.[5]
Q5: How can I prepare a stable, high-concentration stock solution for screening or biological assays?
A5: For applications like high-throughput screening, a concentrated stock solution is essential.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the industry standard for this purpose. Related imidazole compounds show excellent solubility in DMSO, often exceeding 200 mg/mL.[4]
-
Protocol:
-
Use dry, newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.
-
Add the desired amount of this compound to a volumetric flask.
-
Add approximately 80% of the final volume of DMSO.
-
Use a vortex mixer and gentle sonication in a water bath to aid dissolution. Gentle warming (30-40°C) can also be applied.
-
Once fully dissolved, allow the solution to return to room temperature and then add DMSO to the final volume mark.
-
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
Section 2: In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and workflows to systematically overcome solubility issues.
Systematic Solvent Screening
Before attempting complex methods, a systematic screening of solvents is crucial. This establishes an empirical solubility profile for your specific batch of the compound.
Protocol: Small-Scale Solubility Assessment
-
Materials: this compound, a selection of solvents (see table below), micro-vials or test tubes, magnetic stir bar or vortex mixer.
-
Procedure: a. Accurately weigh 2 mg of the compound into each vial. b. Add the test solvent dropwise (e.g., 100 µL increments) while agitating at a constant, ambient temperature. c. Observe for complete dissolution. Record the volume of solvent required to fully dissolve the solid. d. Calculate the approximate solubility (in mg/mL). If the solid does not dissolve after adding 2 mL of solvent, it can be classified as "poorly soluble" or "insoluble."
Table 1: Solvent Screening Guide for this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Use Case |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent for stock solutions and as co-solvents. Their strong hydrogen bond accepting ability effectively solvates the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Can act as both hydrogen bond donors and acceptors. Useful for reactions and some purifications. |
| Ethers | THF, 2-MeTHF, Dioxane | Low to Moderate | Often require heating or a co-solvent. Common reaction solvents where solubility is a known challenge. |
| Ketones | Acetone, MEK | Low to Moderate | Can be effective, especially when heated. Often used in recrystallization.[5] |
| Esters | Ethyl Acetate (EtOAc) | Low | A common solvent for chromatography and extractions; solubility is typically limited. |
| Halogenated | Dichloromethane (DCM) | Low | Limited utility for dissolving this polar compound. |
| Non-Polar | Toluene, Hexanes | Very Low / Insoluble | Unlikely to be effective solvents. Primarily used as anti-solvents for precipitation or recrystallization. |
The Co-Solvency Workflow
This is a powerful technique to fine-tune the polarity of a solvent system for both solubility and reaction compatibility. Modern solubility enhancement strategies frequently employ co-solvents.[6]
Workflow Diagram: Implementing a Co-Solvent Strategy
Caption: A workflow for using a co-solvent to enhance solubility.
Protocol: Dissolution Using a Co-Solvent System
-
Selection: Choose a primary solvent dictated by your reaction needs (e.g., THF) and a co-solvent where the compound is highly soluble (e.g., DMSO).
-
Preparation: In a clean, dry flask, prepare the solvent mixture. For a 100 mL final volume using a 9:1 THF:DMSO ratio, add 90 mL of THF and 10 mL of DMSO. Mix thoroughly.
-
Dissolution: Add your this compound to the prepared solvent mixture with stirring. Adding the solid to the pre-mixed system is often more effective than adding the co-solvent to a suspension.
-
Optimization: If solubility is still insufficient, incrementally increase the percentage of the co-solvent or apply gentle heat as previously described.
Advanced Solubility Enhancement Techniques
When simple methods are insufficient, particularly in a drug development context, more advanced formulation strategies can be employed. These methods fundamentally alter the physical state of the compound to improve its dissolution rate and solubility.
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the molecular level.[7][8] For example, dissolving both the compound and a carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) in a common solvent and then removing the solvent via evaporation or spray drying can yield an amorphous solid dispersion. The amorphous form lacks a crystal lattice, making it much easier to dissolve.[7]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9] Techniques like jet milling or creating nanosuspensions are common approaches.[9]
Logical Relationship: When to Use Advanced Techniques
Caption: Decision tree for escalating to advanced solubility methods.
Section 3: Analytical Verification
It is good practice to confirm that the compound has truly dissolved and not just formed a fine, colloidal suspension. A simple visual check should be followed by an analytical method if the application is sensitive.
-
Visual Inspection: A true solution should be clear and free of any suspended particles (Tyndall effect). Shining a laser pointer through the solution can help detect suspended particles that scatter the light.
-
HPLC Analysis: For quantitative applications, taking an aliquot of the filtered solution and analyzing it by HPLC is the definitive test. A method using a C18 column with a mobile phase of methanol and a pH-adjusted aqueous buffer is a good starting point for nitroimidazole compounds.[10][11]
References
- 1. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 3. N,1-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXAMIDE CAS#: 858513-51-6 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. internationaljournal.org.in [internationaljournal.org.in]
- 9. ijpsm.com [ijpsm.com]
- 10. d-nb.info [d-nb.info]
- 11. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chemical Reactivity: 5-Nitroimidazole-4-carbaldehyde vs. 2-Nitroimidazole-4-carbaldehyde
Introduction: The Significance of Isomeric Positioning in Nitroimidazole Chemistry
Nitroimidazoles are a cornerstone of medicinal chemistry, serving as the pharmacophore for a range of therapeutics, from antibacterial and antiprotozoal agents to hypoxia-activated prodrugs and radiosensitizers in oncology.[1][2] The biological mechanism of these drugs often hinges on the reductive activation of the nitro group under hypoxic conditions, generating reactive nitrogen species that are cytotoxic to target cells or pathogens.[2][3] The chemical reactivity of the nitroimidazole scaffold is therefore not merely a matter of synthetic interest but is intrinsically linked to its therapeutic efficacy and mechanism of action.
This guide provides an in-depth comparison of the chemical reactivity of two positional isomers: 5-nitroimidazole-4-carbaldehyde and 2-nitroimidazole-4-carbaldehyde. While structurally similar, the placement of the potent electron-withdrawing nitro group at either the C5 or C2 position dramatically alters the electronic landscape of the imidazole ring. This, in turn, profoundly influences the electrophilicity and reactivity of the carbaldehyde functional group at the C4 position. Understanding these isomeric differences is critical for researchers in drug development for designing synthetic routes, predicting metabolic pathways, and developing novel covalent inhibitors or bioconjugation strategies.
Electronic Architecture: How Nitro Group Position Dictates Reactivity
The reactivity of the aldehyde group in these isomers is fundamentally governed by the electron-withdrawing nature of the nitro group (—NO₂). The —NO₂ group exerts its influence through two primary electronic mechanisms: the inductive effect (-I) and the mesomeric (resonance) effect (-M).[4][5]
-
5-Nitroimidazole-4-carbaldehyde: The nitro group at C5 is directly conjugated with the C4 position bearing the carbaldehyde. This proximity allows for a powerful and direct withdrawal of electron density from the carbonyl carbon via both inductive and resonance effects. This is expected to render the aldehyde carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
2-Nitroimidazole-4-carbaldehyde: The nitro group at C2 also withdraws electron density from the ring. However, its influence on the C4-carbaldehyde is less direct compared to the 5-nitro isomer. While the inductive effect is still operative, the resonance delocalization pathway from C4 to C2 is different, resulting in a comparatively lesser, though still significant, activation of the aldehyde group.
Caption: Molecular structures and electronic influence of the nitro group.
Comparative Reactivity: A Synthesis of Experimental Observations
Direct, side-by-side quantitative comparisons of these specific carbaldehydes are sparse in the literature. However, by synthesizing data from related nitroimidazole chemistries and fundamental organic principles, a clear picture of their relative reactivities emerges.
Nucleophilic Addition: The Primary Reaction Manifold
Nucleophilic addition is the archetypal reaction of aldehydes, driven by the attack of a nucleophile on the electrophilic carbonyl carbon.[6][7] The rate and favorability of this reaction are directly proportional to the electrophilicity of the aldehyde.
Based on the electronic arguments, 5-nitroimidazole-4-carbaldehyde is predicted to be significantly more reactive towards nucleophiles than its 2-nitro counterpart. This includes reactions such as:
-
Schiff Base Formation: Reaction with primary amines to form imines.
-
Acetal Formation: Reaction with alcohols under acidic conditions.[8]
-
Cyanohydrin Formation: Addition of cyanide anion.[9]
-
Organometallic Additions: Reactions with Grignard or organolithium reagents.
Interestingly, while the 5-nitro isomer is electronically primed for higher reactivity, synthetic studies on related structures have reported that reactions involving 5-nitroimidazoles can result in significantly lower yields compared to their 4-nitro isomers.[10] This suggests that while the target reaction may be faster, the high reactivity and potential instability of the 5-nitro-substituted ring may lead to a greater propensity for side reactions or degradation, complicating its synthetic utility.
Redox Chemistry: Reactions at the Aldehyde and Nitro Groups
1. Reduction of the Aldehyde: The reduction of the aldehyde to a primary alcohol, typically with hydride reagents like sodium borohydride (NaBH₄), is a form of nucleophilic addition. The more electrophilic aldehyde of the 5-nitro isomer is expected to undergo reduction more readily.
2. Oxidation of the Aldehyde: Oxidation to a carboxylic acid can be achieved with various reagents (e.g., Ag₂O, KMnO₄). While less dependent on initial electrophilicity, the stability of the imidazole ring under harsh oxidative conditions is a key consideration. The electron-deficient nature of both rings makes them somewhat resistant to oxidative degradation, but specific data on these aldehydes is needed for a definitive comparison.
Summary of Reactivity
| Reaction Type | 5-Nitroimidazole-4-carbaldehyde | 2-Nitroimidazole-4-carbaldehyde | Mechanistic Rationale |
| Nucleophilic Addition | Higher Predicted Reactivity | Lower Predicted Reactivity | The C5-NO₂ group exerts a stronger electron-withdrawing effect on the adjacent C4-aldehyde, increasing its electrophilicity.[12] |
| Synthetic Yields | Often Lower[10] | Often Higher[10] | Increased reactivity of the 5-nitro isomer may lead to instability and a higher propensity for side reactions. |
| Aldehyde Reduction | Faster Predicted Rate | Slower Predicted Rate | Reduction by hydride is a nucleophilic addition; reactivity follows electrophilicity. |
| Nitro Group Reduction | Dependent on E₇¹ | Dependent on E₇¹ | The rate of enzymatic reduction correlates with the one-electron reduction potential, which is influenced by the overall electronic structure.[11] |
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically validate the predicted reactivity differences, a kinetic assay monitoring the rate of Schiff base formation via UV-Vis spectrophotometry provides a robust and self-validating system.
Objective: To quantitatively compare the rate of imine formation between each nitroimidazole carbaldehyde isomer and a model primary amine (e.g., aniline).
Principle: The reaction of an aldehyde with a primary amine forms a conjugated imine (Schiff base). This product will possess a unique UV-Vis absorbance maximum (λₘₐₓ) distinct from the reactants. By monitoring the increase in absorbance at this λₘₐₓ over time, the initial reaction rate can be determined under pseudo-first-order conditions.
Caption: Experimental workflow for comparing aldehyde reactivity via kinetics.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of 5-nitroimidazole-4-carbaldehyde, 2-nitroimidazole-4-carbaldehyde, and aniline in a suitable solvent (e.g., anhydrous ethanol) of accurately known concentrations.
-
Wavelength Determination: Separately synthesize and isolate the imine product for each isomer to determine its specific λₘₐₓ via a full UV-Vis spectral scan.
-
Kinetic Run (Isomer 1): a. Equilibrate the spectrophotometer and reactant solutions to a constant temperature (e.g., 25.0 ± 0.1 °C). b. In a 1 cm path length quartz cuvette, add a defined volume of the aniline solution (to ensure pseudo-first-order conditions, aniline should be in at least 10-fold excess). c. To initiate the reaction, add a small, defined volume of the 5-nitroimidazole-4-carbaldehyde stock solution, mix rapidly, and immediately begin recording the absorbance at the predetermined λₘₐₓ at regular intervals (e.g., every 5 seconds) for a sufficient duration.
-
Data Analysis (Isomer 1): a. Plot absorbance as a function of time. b. Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
Kinetic Run (Isomer 2): Repeat steps 3 and 4 identically using the 2-nitroimidazole-4-carbaldehyde stock solution.
-
Validation and Comparison: The ratio of the initial rates provides a direct, quantitative measure of the relative reactivity of the two aldehydes under the tested conditions. The experiment is self-validating as both isomers are subjected to identical conditions, isolating the structural differences as the sole variable.
Conclusion and Outlook for Drug Development
The positional isomerism between 5-nitroimidazole-4-carbaldehyde and 2-nitroimidazole-4-carbaldehyde leads to distinct chemical personalities. The C5-nitro isomer possesses a more electrophilic aldehyde, predicting higher intrinsic reactivity towards nucleophiles. However, this heightened reactivity can be a double-edged sword, potentially leading to lower stability and reduced yields in synthetic applications, as noted in related systems.[10] In contrast, the 2-nitro isomer, while likely less reactive at the aldehyde, may offer greater stability and synthetic tractability.
For drug development professionals, these differences are critical. A highly reactive aldehyde on the 5-nitro isomer could be exploited for targeted covalent inhibition of biological nucleophiles, while the greater stability of the 2-nitro isomer might be preferable for applications requiring a stable scaffold for further functionalization. Ultimately, the choice of isomer must be guided by a clear understanding of the desired outcome, balancing the need for reactivity with the demands of synthesis, stability, and biological mechanism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. jopir.in [jopir.in]
- 5. quora.com [quora.com]
- 6. medlifemastery.com [medlifemastery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic comparison of 4-nitro and 5-nitroimidazole isomers
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Nitroimidazole and 5-Nitroimidazole Isomers
Introduction
Nitroimidazoles are a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents renowned for their activity against anaerobic bacteria and protozoa. Within this class, the constitutional isomers 4-nitroimidazole and 5-nitroimidazole are fundamental building blocks for more complex pharmaceuticals. The precise location of the nitro group on the imidazole ring profoundly influences the molecule's electronic distribution, steric profile, and, consequently, its biological activity and reactivity in synthetic pathways. Therefore, unambiguous differentiation between these two isomers is a non-trivial and essential task in drug discovery, process development, and quality control.
This guide provides a comprehensive comparison of 4-nitroimidazole and 5-nitroimidazole using standard spectroscopic techniques. We will delve into the principles behind the expected differences, provide validated experimental protocols, and present comparative data to equip researchers with the knowledge to confidently distinguish between these two closely related molecules.
Molecular Structures and Analytical Workflow
The key difference between the isomers is the point of attachment of the electron-withdrawing nitro (NO₂) group to the imidazole ring. In 4-nitroimidazole, the group is adjacent to a CH group, whereas in 5-nitroimidazole, it is adjacent to the N-H group. This subtle change creates distinct electronic environments for the ring's atoms, which are detectable by spectroscopic methods.
Caption: Chemical structures of 4-nitroimidazole and 5-nitroimidazole.
A typical analytical workflow for distinguishing these isomers involves a multi-technique approach to gather orthogonal data, ensuring a high-confidence identification.
Caption: General experimental workflow for isomeric differentiation.
UV-Visible Spectroscopy
Theoretical Basis: UV-Vis spectroscopy probes the electronic transitions within a molecule. The imidazole ring acts as a chromophore, and the attached nitro group is a powerful auxochrome that modifies the absorption characteristics. The position of the nitro group alters the energy of the π → π* transitions. Due to differences in conjugation and electronic delocalization between the two isomers, their maximum absorption wavelengths (λmax) are expected to differ.
Experimental Protocol: UV-Visible Spectroscopy
-
Objective: To determine and compare the electronic absorption maxima (λmax) of the two isomers.
-
Apparatus: A calibrated dual-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.
-
Reagents: 4-nitroimidazole, 5-nitroimidazole, and spectroscopic grade methanol.
-
Procedure:
-
Prepare stock solutions of each isomer (e.g., 100 µg/mL) in methanol.
-
From the stock, prepare a dilute working solution (e.g., 10 µg/mL) in methanol.
-
Use methanol as the blank reference to zero the spectrophotometer.
-
Scan the working solution of each isomer across a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax) for each isomer.
-
Comparative Data & Interpretation
| Isomer | Typical λmax (in Methanol/Ethanol) | Reference |
| 4-Nitroimidazole | ~298 nm | |
| 5-Nitroimidazole | ~320 nm |
The longer wavelength of absorption for 5-nitroimidazole suggests a lower energy electronic transition compared to the 4-nitro isomer. This is attributable to the direct conjugation of the nitro group with the N-H end of the imidazole ring, which allows for more extensive charge delocalization in the excited state.
Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Basis: FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The key differentiators for these isomers will be the vibrations of the C-NO₂ bond and the influence of the nitro group's position on the imidazole ring's own vibrational modes (C=N, N-H, C-H). The electron-withdrawing effect of the NO₂ group will shift the frequencies of adjacent bonds.
Experimental Protocol: FTIR Spectroscopy
-
Objective: To identify and compare the vibrational frequencies of key functional groups.
-
Apparatus: FTIR spectrometer with a detector for the mid-IR range (4000-400 cm⁻¹).
-
Reagents: 4-nitroimidazole, 5-nitroimidazole, and IR-grade potassium bromide (KBr).
-
Procedure (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Compress the homogenous powder in a pellet press to form a thin, transparent disc.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum and identify the characteristic absorption bands.
-
Comparative Data & Interpretation
| Vibrational Mode | 4-Nitroimidazole (cm⁻¹) | 5-Nitroimidazole (cm⁻¹) | Interpretation |
| N-H Stretch | ~3400-3100 (broad) | ~3400-3100 (broad) | Similar broad absorption due to hydrogen bonding. |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | Similar C-H stretching from the imidazole ring. |
| NO₂ Asymmetric Stretch | ~1520-1500 | ~1540-1520 | The position of the nitro group influences the electronic environment, slightly shifting this key frequency. |
| NO₂ Symmetric Stretch | ~1350-1330 | ~1360-1340 | A noticeable difference in this stretching frequency is a strong indicator for differentiation. |
| C=N Stretch (ring) | ~1580-1620 | ~1580-1620 | Ring vibrations are complex and may show subtle shifts. |
The most reliable distinction in the IR spectrum comes from the precise positions of the strong NO₂ stretching bands. These frequencies are sensitive to the local electronic environment, which is distinct for the C4 and C5 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. The position of the strongly electron-withdrawing nitro group creates a unique magnetic environment for each nucleus in the two isomers, leading to distinct chemical shifts (δ) and coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical shifts of protons and carbons.
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Reagents: 4-nitroimidazole, 5-nitroimidazole, and a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Procedure:
-
Dissolve an appropriate amount of sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in ~0.5-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans.
-
Process the spectra (Fourier transform, phase, and baseline correction) and reference the chemical shifts to TMS (0 ppm).
-
Comparative Data & Interpretation
¹H NMR (in DMSO-d₆)
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 4-Nitroimidazole | H-2 | ~8.30 | Singlet | |
| H-5 | ~7.85 | Singlet | ||
| 5-Nitroimidazole | H-2 | ~8.10 | Singlet | |
| H-4 | ~7.60 | Singlet |
Interpretation: In 4-nitroimidazole, the two ring protons are in chemically distinct environments, giving rise to two separate signals. In 5-nitroimidazole, the two protons (H-2 and H-4) are also in distinct environments. The key difference lies in the specific chemical shifts, which are influenced by the proximity to the nitro group.
¹³C NMR (in DMSO-d₆)
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| 4-Nitroimidazole | C-2 | ~136.4 | |
| C-4 | ~144.7 | ||
| C-5 | ~119.4 | ||
| 5-Nitroimidazole | C-2 | ~138.0 | |
| C-4 | ~122.0 | ||
| C-5 | ~150.0 |
Interpretation: The ¹³C NMR spectra are highly diagnostic. The carbon atom directly attached to the nitro group (C-4 in the 4-isomer, C-5 in the 5-isomer) shows a significant shift in its resonance frequency. The clear and distinct set of three signals for each isomer allows for unambiguous identification.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While both isomers have the same molecular weight (113.08 g/mol ), their fragmentation patterns upon ionization can differ. However, it is crucial to note that under certain ionization conditions, such as electrospray ionization (ESI) where protonated molecules [M+H]⁺ are formed, the resulting ions can become identical through tautomerization, making differentiation by MS/MS challenging.
Experimental Protocol: Mass Spectrometry
-
Objective: To determine the molecular weight and compare the fragmentation patterns.
-
Apparatus: Mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) or for direct infusion. Electrospray ionization (ESI) is a common technique.
-
Reagents: Sample solutions prepared in a suitable solvent like acetonitrile/water.
-
Procedure:
-
Introduce the sample into the ion source.
-
Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ at m/z 114).
-
Perform collision-induced dissociation (CID) or MS/MS on the parent ion to generate fragment ions.
-
Analyze and compare the resulting fragmentation spectra.
-
Comparative Data & Interpretation
| Ion | m/z (Expected) | Interpretation |
| [M+H]⁺ | 114 | Protonated molecular ion, identical for both isomers. |
| [M+H - NO]⁺ | 84 | Loss of nitric oxide, a common fragment. |
| [M+H - NO₂]⁺ | 68 | Loss of nitrogen dioxide, a key fragmentation pathway. |
Interpretation: While the primary fragments (loss of NO and NO₂) are common to both, the relative intensities of these fragments may differ depending on the stability of the precursor ion structure, which can be subtly influenced by the original isomer. However, due to the potential for tautomerization into a common ion structure upon protonation, MS alone, especially without high-resolution analysis or comparison to authenticated standards, may not be as definitive as NMR for distinguishing these isomers.
Conclusion
The spectroscopic differentiation of 4-nitroimidazole and 5-nitroimidazole is reliably achieved through a combination of techniques. While UV-Vis and FTIR provide initial, valuable clues based on λmax and vibrational frequency shifts, ¹³C NMR spectroscopy stands out as the most definitive method , offering a unique and unambiguous fingerprint for each isomer based on distinct chemical shifts for all three carbon atoms. ¹H NMR is also highly effective in providing a clear distinction. Mass spectrometry confirms the molecular weight but should be used with caution for isomeric differentiation due to the potential formation of common ionic structures. By employing this multi-faceted spectroscopic approach, researchers can confidently identify and characterize these important pharmaceutical building blocks.
A Comparative Guide to the Biological Activity of 5-Nitro-1H-imidazole-4-carbaldehyde Derivatives and Metronidazole
Introduction: The Enduring Legacy of Metronidazole and the Quest for Novel Nitroimidazoles
For decades, metronidazole, a 5-nitroimidazole derivative, has been a cornerstone in the global fight against anaerobic bacterial and protozoal infections.[1][2][3] Its efficacy against a range of pathogens, including Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, and anaerobic bacteria like Bacteroides fragilis and Clostridium difficile, has made it an indispensable therapeutic agent.[2][4][5] Metronidazole functions as a prodrug, a molecule that is inactive until converted into its cytotoxic form within the target microorganism.[6][7] This selective activation underpins its targeted efficacy and is central to its mechanism of action.
However, the emergence of drug-resistant strains and the desire for compounds with a broader spectrum of activity or improved pharmacokinetic profiles have spurred the development of new nitroimidazole derivatives.[8] In this context, 5-Nitro-1H-imidazole-4-carbaldehyde has emerged as a critical starting scaffold.[9] Its structure, featuring the essential 5-nitro group for antimicrobial action and a reactive carbaldehyde "handle" at the 4-position, provides a versatile platform for synthesizing a diverse library of novel therapeutic candidates.[9]
This guide provides a detailed comparison of the biological activities of these emerging this compound derivatives against the benchmark drug, metronidazole. We will delve into their mechanisms of action, comparative antimicrobial spectra, cytotoxicity profiles, and the crucial structure-activity relationships that govern their therapeutic potential, supported by established experimental methodologies.
Pillar 1: The Core Mechanism - Reductive Activation
The biological activity of both metronidazole and its derivatives is fundamentally linked to the reduction of the 5-nitro (NO₂) group.[10][11][12] This process is exclusive to anaerobic or microaerophilic organisms, which possess the low redox potential necessary for this bioactivation.
The Causality of Selective Toxicity:
-
Passive Diffusion: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[1][][14]
-
Reductive Activation: Inside the anaerobe, low-redox-potential electron-transport proteins, such as ferredoxin, donate an electron to the nitro group.[6] This reduces the nitro group and transforms the prodrug into a highly reactive nitroso radical anion.[][15]
-
DNA Damage: This short-lived, cytotoxic radical interacts directly with the microbial DNA, causing strand breakage and helical structure destabilization.[1][6][14][15]
-
Cell Death: The extensive DNA damage disrupts replication and transcription, ultimately leading to microbial cell death.[1][]
-
Concentration Gradient: The rapid intracellular conversion of the drug maintains a steep concentration gradient, facilitating the continuous uptake of more prodrug into the cell.[7][]
Aerobic cells lack the necessary low-potential nitroreductases, meaning the drug remains in its inactive prodrug form, which explains metronidazole's selective toxicity against anaerobes.[6][] It is hypothesized that derivatives synthesized from this compound operate via this same fundamental pathway, though structural modifications can influence the efficiency of this process and potentially introduce additional mechanisms.[10][12]
Caption: Reductive activation pathway of 5-nitroimidazoles.
Pillar 2: Comparative Biological Performance
Antimicrobial Spectrum and Potency
Metronidazole's spectrum is well-defined and largely restricted to anaerobes.[6][17] A primary goal in synthesizing new derivatives from this compound is to expand this spectrum and enhance potency. Studies have shown that certain modifications can lead to compounds with activity against fungi and a broader range of bacteria, including some aerobic strains, suggesting a potential dual mode of action in some cases.[10][18][19][20]
The most common metric for comparing antimicrobial potency is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[21][22]
Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans | B. fragilis | Reference(s) |
| Metronidazole | >125 | >125 | >125 | 0.5 - 2 | [10][18] |
| Derivative A ¹ | 12.5 | 25 | 7.3 | Not Reported | [18] |
| Derivative B ² | 62.5 | 125 | 125 | Not Reported | [18] |
| Derivative C ³ | >100 | >100 | >100 | Not Reported | [20] |
| Derivative D ⁴ | 32 | 64 | Not Reported | Not Reported | [20] |
¹-⁴ Representative data synthesized from various studies on 5-nitroimidazole derivatives. Actual values are highly structure-dependent.
Cytotoxicity Profile
While potent antimicrobial activity is desired, therapeutic viability hinges on selective toxicity. A successful antimicrobial agent must eliminate pathogens with minimal harm to host (mammalian) cells.[23][24] Cytotoxicity is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[25][26] The results are typically reported as the IC₅₀ value , the concentration of a compound that inhibits 50% of cell viability.
Metronidazole generally exhibits low cytotoxicity to mammalian cells due to the absence of the necessary reductive pathways.[7][27] However, structural modifications in new derivatives can alter their interaction with mammalian cells, making cytotoxicity screening essential.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound | Mammalian Cell Line (e.g., HepG2) | Selectivity Index (SI)¹ | Reference(s) |
| Metronidazole | >100 | High | [25] |
| Derivative X | 50 | Moderate | [25] |
| Derivative Y | 15 | Low | [25] |
¹ Selectivity Index (SI) = IC₅₀ (mammalian cells) / MIC (pathogen). A higher SI value is desirable, indicating greater selectivity for the pathogen.
Pillar 3: Structure-Activity Relationships (SAR)
The biological activity of nitroimidazole derivatives is profoundly influenced by their chemical structure. Understanding these relationships is key to designing more effective drugs.
-
The 5-Nitro Group: This is the essential pharmacophore. Its presence is indispensable for the reductive activation mechanism and resulting antimicrobial activity.[10][28]
-
The Imidazole Ring: This scaffold provides the core structure. Substitutions at other positions modulate the compound's properties.
-
N-1 Position Substituent: Modifications at this position significantly impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potency.[28]
-
C-4 Position Substituent (from Carbaldehyde): The carbaldehyde group on the this compound scaffold is a key site for synthetic modification. Converting this aldehyde into different functional groups (e.g., imines, oximes, hydrazones) allows for the introduction of various lipophilic or hydrophilic moieties that can fine-tune the compound's biological activity, cell permeability, and target interactions.[9]
Experimental Protocols: A Self-Validating System
The credibility of comparative data rests on robust and standardized experimental protocols. Below are detailed methodologies for the two core assays discussed.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent.[29][30][31]
Objective: To determine the lowest concentration of a test compound that inhibits the visible in vitro growth of a specific microorganism.
Methodology:
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Cytotoxicity (MTT) Assay
This protocol outlines the MTT assay, a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[25][26][32]
Objective: To determine the effect of a test compound on the viability of mammalian cells and calculate its IC₅₀ value.
Methodology:
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., fibroblasts, hepatocytes) under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compound in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with solvent, no compound) and a positive control for toxicity if available.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the exposure period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
References
- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Symposium on antimicrobial agents. Metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 81246-34-6 | Benchchem [benchchem.com]
- 10. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview | MDPI [mdpi.com]
- 14. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 15. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 17. Antimicrobial activity of metronidazole in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 25. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. electronicsandbooks.com [electronicsandbooks.com]
- 29. acmeresearchlabs.in [acmeresearchlabs.in]
- 30. protocols.io [protocols.io]
- 31. benchchem.com [benchchem.com]
- 32. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Assays for 5-Nitro-1H-imidazole-4-carbaldehyde Derivatives
Introduction: The Analytical Challenge of Nitroimidazoles
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, renowned for its efficacy against anaerobic bacteria and protozoa.[1] Compounds like metronidazole and ornidazole are widely used in human and veterinary medicine.[1][2] The target of our focus, 5-Nitro-1H-imidazole-4-carbaldehyde, represents a key structure within this class.[3][4] The mechanism of action for these drugs involves the reduction of the nitro group within the target organism, creating cytotoxic-reduced products that damage DNA and other macromolecules.[5][6]
This guide provides a comprehensive framework for designing and executing a robust cross-reactivity assessment for assays targeting this compound and its derivatives. We will move beyond a simple checklist, delving into the causality behind experimental choices to build a self-validating system for ensuring assay specificity.
Foundational Concepts: Understanding the Basis of Cross-Reactivity
Cross-reactivity is not a random phenomenon. It is a predictable outcome based on molecular similarity. Before designing an experiment, it is crucial to understand how different assay platforms perceive these similarities.
Immunoassays (ELISA, Lateral Flow)
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares a similar three-dimensional structural feature, or epitope.[8] For 5-nitroimidazole derivatives, the core imidazole ring and the nitro group are potent immunogenic determinants. Minor modifications to side chains may not be sufficient to prevent antibody binding, leading to significant cross-reactivity.
It is a critical insight that cross-reactivity is not an immutable property of an antibody but can be modulated by the assay format itself.[9] For instance, competitive assay formats, which are common for small molecule detection, may exhibit different cross-reactivity profiles depending on the concentrations of the antibody and the labeled competitor antigen.[9]
Chromatographic Methods (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers inherently higher specificity. It separates compounds based on their physicochemical properties (retention time) before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[10]
However, LC-MS/MS is not immune to interference. Isobaric compounds (molecules with the same nominal mass) can co-elute and produce confounding signals if not adequately resolved chromatographically or distinguished by their fragmentation patterns. Therefore, a cross-reactivity assessment, often termed an interference study in this context, remains a critical component of validation.
Designing the Cross-Reactivity Study: A Strategic Approach
A successful study begins with a well-thought-out design. The objective is to challenge the assay with a panel of relevant, structurally similar compounds to define its limits of specificity.
The Workflow of Specificity Assessment
The process follows a logical sequence from theoretical analysis to empirical testing and final validation. This workflow ensures a comprehensive evaluation of assay performance against potential interferences.
Caption: Workflow for a systematic cross-reactivity assessment.
Selection of Potential Cross-Reactants
The choice of compounds to test is the most critical aspect of the study design. The panel should be diverse and relevant to the intended use of the assay.
Rationale for Selection:
-
Structural Analogs: Include other 5-nitroimidazole drugs (e.g., metronidazole, tinidazole, ornidazole, secnidazole) and their derivatives.[11][12]
-
Known Metabolites: The metabolic pathway of nitroimidazoles often involves reduction of the nitro group or modification of side chains.[7] Include known major metabolites, such as the amine derivatives, as these are likely to be present in biological samples.[7]
-
Precursors and Synthesis Intermediates: If the assay is used for process monitoring, include key starting materials or intermediates from the synthesis pathway.[1][6]
-
Structurally Similar, but Unrelated Compounds: To test for non-specific binding, include compounds from different drug classes that might be co-administered or present in the sample matrix (e.g., nitrofuran metabolites like AMOZ, the metabolite of Furaltadone).[13][14]
The following diagram illustrates the structural similarities that underpin the potential for cross-reactivity.
Caption: Shared core structure of potential cross-reactants.
Experimental Protocols and Data Interpretation
Adherence to validated protocols and systematic data analysis is essential for trustworthy results. Regulatory bodies like the FDA provide guidelines for validating assays, which include recommendations for specificity testing.[15][16]
Protocol: Competitive ELISA Cross-Reactivity Assessment
This protocol describes a typical workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Reagent Preparation: Prepare all buffers, antibody solutions, and enzyme conjugates according to the assay manufacturer's instructions or pre-validated laboratory protocols.
-
Standard Curve Preparation: Prepare a serial dilution of the primary analyte (this compound) to generate a standard curve (e.g., from 100 ng/mL down to 0.1 ng/mL).
-
Cross-Reactant Preparation: Prepare stock solutions of each potential cross-reactant in the assay buffer. From these stocks, create a wide range of serial dilutions for each compound. The concentration range should be broad enough to determine the 50% inhibitory concentration (IC50).
-
Assay Procedure:
-
Add standards, controls, and cross-reactant dilutions to respective wells of an antibody-coated microplate.
-
Add the enzyme-conjugated analyte (HRP-conjugate) to all wells.
-
Incubate to allow competitive binding between the free analyte/cross-reactant and the enzyme-conjugated analyte for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add substrate (e.g., TMB) and incubate for color development. The color intensity will be inversely proportional to the concentration of the analyte/cross-reactant.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Plot the standard curve using a four-parameter logistic (4-PL) fit.
-
For the primary analyte and each cross-reactant, determine the IC50 value—the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
-
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the assay's specificity for different compounds.
Table 1: Example Cross-Reactivity Data for an ELISA
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Analyte) | C4H3N3O3 | 1.5 | 100% |
| 5-Amino-1H-imidazole-4-carbaldehyde (Metabolite) | C4H5N3O | 75.0 | 2.0% |
| Metronidazole | C6H9N3O3 | 1500.0 | 0.1% |
| Tinidazole | C8H13N3O4S | >10,000 | <0.015% |
| Ornidazole | C7H10ClN3O3 | >10,000 | <0.015% |
| Furaltadone Metabolite (AMOZ) | C8H11N3O5 | >10,000 | <0.015% |
Interpretation:
-
A high %CR indicates that the antibody recognizes the compound well, and the assay is not specific.
-
A low %CR demonstrates high specificity.
-
The acceptance criteria for cross-reactivity depend entirely on the assay's intended purpose. For quantitative bioanalysis, cross-reactivity from a major metabolite above 1-5% may be unacceptable. For a screening assay, higher levels might be tolerated.
Protocol: LC-MS/MS Interference Study
For LC-MS/MS, the goal is to demonstrate that potential interferents do not co-elute with the target analyte and produce a signal in its specific mass transition.
Methodology:
-
System Suitability: Optimize chromatographic conditions (column, mobile phase, gradient) to achieve baseline separation of the target analyte from its most structurally similar analogs.[11][17]
-
Analyte Standard: Prepare a standard solution of the target analyte at a known concentration (e.g., the lower limit of quantification, LLOQ).
-
Interference Solutions: Prepare solutions of each potential cross-reactant at a high, yet physiologically or relevantly plausible, concentration.
-
Analysis:
-
Inject the analyte standard and confirm its retention time and peak area.
-
Inject each interference solution individually. Monitor the mass transitions for the target analyte at its expected retention time.
-
Spike a blank matrix sample with the interference solution and analyze to check for matrix effects.
-
-
Data Analysis:
-
Measure the peak area in the analyte's mass transition window at its expected retention time in the chromatograms of the injected interference solutions.
-
Calculate the interference as a percentage of the analyte's response at its LLOQ.
-
Acceptance Criteria: The interference signal should be less than 20% of the response at the LLOQ for the target analyte, and less than 5% for any internal standard used.
Conclusions and Best Practices
A thorough cross-reactivity assessment is not merely a validation step; it is a fundamental characterization of an assay's performance and fitness for purpose.[18]
Key Takeaways:
-
Design with Purpose: Select cross-reactants based on structural similarity, metabolic pathways, and the specific context of the assay's use.
-
Understand Your Platform: Recognize that the mechanisms of cross-reactivity differ fundamentally between immunoassays and chromatographic methods, and tailor your assessment accordingly.
-
Quantify and Document: Always quantify the degree of cross-reactivity. Maintain meticulous records of the compounds tested, their concentrations, and the results.
-
Set Realistic Criteria: Define acceptable levels of cross-reactivity before the study begins, based on the required precision and accuracy of the final data.
By adhering to these principles, researchers, scientists, and drug development professionals can develop and validate analytical methods with confidence, ensuring that the data generated is both accurate and reliable.
References
- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 81246-34-6 | this compound - Synblock [synblock.com]
- 5. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suggested guidelines for validation of real-time PCR assays in veterinary diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5-Nitro-1H-imidazole-4-carbaldehyde: A Guide for Researchers
Introduction: The Significance of 5-Nitro-1H-imidazole-4-carbaldehyde
This compound is a pivotal building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the nitro group and the aldehyde functionality on the imidazole scaffold makes it a versatile precursor for the development of novel therapeutics, particularly in the realm of antimicrobial and antiprotozoal agents. The critical nature of this compound necessitates efficient and reliable synthetic strategies. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the experimental choices, and providing actionable protocols for researchers in drug discovery and development.
Route 1: Vilsmeier-Haack Formylation of a Protected 4-Nitroimidazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This approach introduces the aldehyde group directly onto a pre-existing nitroimidazole core. To ensure regioselectivity and prevent unwanted side reactions, protection of the imidazole nitrogen is a crucial first step.
Causality Behind Experimental Choices
The choice of a protecting group is critical. The trityl (triphenylmethyl) group is often employed for imidazoles due to its steric bulk, which effectively shields the N-1 position, and its relative ease of removal under acidic conditions. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that attacks the electron-rich C-4 position of the imidazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Experimental Protocol
Step 1: Synthesis of 1-Trityl-4-nitroimidazole
A detailed protocol for the synthesis of N-trityl protected imidazoles can be adapted from established literature procedures. The reaction typically involves the treatment of 4-nitroimidazole with trityl chloride in the presence of a base, such as triethylamine or an alkali metal carbonate, in an aprotic solvent like DMF or acetonitrile.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-trityl-4-nitroimidazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-trityl-5-nitro-1H-imidazole-4-carbaldehyde.
Step 3: Deprotection of the Trityl Group
-
Dissolve the crude protected aldehyde in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Heat the solution at 80-90 °C for 1-2 hours. Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram of the Vilsmeier-Haack Route
Caption: Synthetic pathway via Vilsmeier-Haack formylation.
Route 2: Oxidation of (5-Nitro-1H-imidazol-4-yl)methanol
An alternative and often complementary strategy to formylation is the oxidation of a primary alcohol to an aldehyde. This two-step approach involves the initial synthesis of the corresponding hydroxymethyl derivative followed by its oxidation.
Causality Behind Experimental Choices
The synthesis of the precursor, (5-nitro-1H-imidazol-4-yl)methanol, can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester, or via a hydroxymethylation reaction. The choice of the oxidizing agent for the subsequent step is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive nitroimidazole core. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are often preferred for such transformations. MnO₂ is a particularly attractive choice due to its selectivity for oxidizing allylic and benzylic-type alcohols, its heterogeneous nature which simplifies work-up, and its relatively mild reaction conditions.
Experimental Protocol
Step 1: Synthesis of (5-Nitro-1H-imidazol-4-yl)methanol
While a direct synthesis of this precursor can be challenging, a plausible route involves the nitration of a suitable protected 4-(hydroxymethyl)imidazole. Alternatively, reduction of a commercially available 5-nitro-1H-imidazole-4-carboxylic acid or its ester derivative using a suitable reducing agent like borane-tetrahydrofuran complex (B₂H₆·THF) can be employed.
Step 2: Oxidation to this compound
-
In a round-bottom flask, suspend (5-nitro-1H-imidazol-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Add activated manganese dioxide (MnO₂) (5-10 equivalents) to the suspension. The MnO₂ should be activated by heating at 100-120 °C for several hours before use.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24-48 hours. Monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional solvent (CH₂Cl₂ or CHCl₃) to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Oxidation Route
Caption: Synthetic pathway via oxidation of a precursor alcohol.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Vilsmeier-Haack Formylation | Route 2: Oxidation of Precursor Alcohol |
| Starting Materials | Protected 4-nitroimidazole | (5-Nitro-1H-imidazol-4-yl)methanol |
| Key Reagents | POCl₃, DMF | MnO₂ or PCC |
| Number of Steps | 2-3 (including protection/deprotection) | 2 (synthesis of alcohol + oxidation) |
| Overall Yield | Moderate to Good | Variable, depends on alcohol synthesis |
| Scalability | Generally scalable, but handling of POCl₃ requires care. | Scalable, especially with MnO₂. |
| Purification | Requires aqueous work-up and often chromatography. | Filtration to remove MnO₂, followed by solvent removal. May require chromatography. |
| Safety Considerations | POCl₃ is corrosive and reacts violently with water. The reaction is exothermic. | MnO₂ is a strong oxidant. PCC is toxic and carcinogenic. |
| Advantages | - Direct introduction of the formyl group.- Well-established and versatile reaction. | - Milder reaction conditions for the oxidation step.- Simpler work-up for the oxidation step (filtration). |
| Disadvantages | - Requires protection and deprotection steps.- Use of hazardous reagents (POCl₃).- Potential for side reactions if not carefully controlled. | - Synthesis of the precursor alcohol can be challenging.- Risk of over-oxidation to the carboxylic acid.- Large excess of MnO₂ is often required. |
Conclusion and Recommendations
Both the Vilsmeier-Haack formylation and the oxidation of the corresponding alcohol present viable pathways to this compound.
-
The Vilsmeier-Haack route is a robust and direct method for formylation, particularly when a suitable protected nitroimidazole precursor is readily available. The primary challenges lie in the handling of corrosive and water-sensitive reagents and the need for protection/deprotection steps, which can add to the overall step count.
-
The oxidation route offers the advantage of milder conditions for the final aldehyde formation and a simpler work-up. However, the overall efficiency of this route is heavily dependent on the accessibility and synthesis of the (5-nitro-1H-imidazol-4-yl)methanol precursor.
For researchers with access to a suitable protected 4-nitroimidazole, the Vilsmeier-Haack reaction may offer a more direct and well-trodden path. Conversely, if the precursor alcohol can be synthesized efficiently, the oxidation route provides a milder and potentially more scalable alternative for the final step. The ultimate choice of synthetic route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. Careful consideration of the safety protocols for both routes is paramount.
References
Introduction: Re-evaluating a Classic Antimicrobial Scaffold for Modern Therapeutic Challenges
An In-Depth Technical Guide to the In Vitro Cytotoxicity of 5-Nitroimidazole-Based Compounds
The 5-nitroimidazole scaffold is a cornerstone of antimicrobial and antiparasitic therapy, with compounds like metronidazole, tinidazole, and ornidazole being mainstays in clinical practice for decades.[1][2][3] Their efficacy is rooted in a unique mechanism of action: the reductive activation of their nitro group into cytotoxic radicals, a process that occurs preferentially under the anaerobic or microaerophilic conditions characteristic of their target pathogens.[2][4][5]
This same bio-reductive activation principle has sparked significant interest in re-purposing these compounds for oncology. The tumor microenvironment is often characterized by regions of profound hypoxia (low oxygen), creating a potential therapeutic window for selectively targeting cancer cells while sparing well-oxygenated normal tissues.[6] Emerging research has begun to explore the anticancer potential of various 5-nitroimidazoles, demonstrating cytotoxic effects against a range of cancer cell lines.[3][7][8][9]
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the comparative in vitro cytotoxic evaluation of 5-nitroimidazole-based compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, present a multi-assay approach for a holistic understanding of cell death, and provide detailed, validated protocols that ensure data integrity and reproducibility.
Pillar 1: The Bio-reductive Mechanism of 5-Nitroimidazole Cytotoxicity
Understanding the mechanism of action is critical to designing and interpreting cytotoxicity experiments. The cytotoxicity of 5-nitroimidazoles is not inherent to the parent molecule; it is a prodrug that must be activated.[2]
-
Cellular Uptake and Reductive Activation : The uncharged 5-nitroimidazole molecule passively diffuses into the cell. In low-oxygen environments, intracellular nitroreductases (enzymes like ferredoxin or cytochrome P450 reductase) transfer electrons to the nitro group.[1][5]
-
Formation of Reactive Radicals : This reduction process generates a highly reactive nitro radical anion and other short-lived cytotoxic intermediates.[5][10] These intermediates are the primary effectors of cell damage.
-
Induction of Cellular Damage : The reactive radicals induce widespread cellular damage, primarily through the formation of adducts with DNA, leading to strand breaks and inhibition of DNA synthesis and repair.[1][11][12] This damage ultimately triggers cell death pathways.
-
Oxygen-Dependent Futile Cycling : In the presence of sufficient oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, creating a "futile cycle" that generates superoxide anions but prevents the accumulation of the more cytotoxic downstream intermediates.[10] This explains the selective toxicity towards anaerobic or hypoxic cells.
Figure 1: General mechanism of hypoxic activation of 5-nitroimidazole compounds.
Pillar 2: A Validated Multi-Assay Experimental Framework
No single assay can provide a complete picture of cytotoxicity. A robust evaluation relies on a combination of methods that probe different aspects of cellular health, from metabolic activity to membrane integrity and specific death pathways. This multi-pronged approach provides internal validation and a more nuanced understanding of a compound's effects.
The following workflow is designed to comprehensively compare the cytotoxic profiles of several 5-nitroimidazole compounds (e.g., Metronidazole, Tinidazole, Ornidazole, Benznidazole) against a relevant cancer cell line (e.g., HeLa, a human cervical cancer line) and a non-malignant control cell line (e.g., NIH/3T3, a mouse embryonic fibroblast line) to assess for selective toxicity.[3][7]
Figure 2: Experimental workflow for comparative cytotoxicity analysis.
Experiment 1: MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric test that serves as an excellent first-pass screen for cytotoxicity.[13] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[15]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the 5-nitroimidazole compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation : Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard culture conditions.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[14][16]
-
Formazan Formation : Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[17]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[16][18]
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experiment 2: LDH Assay for Cell Membrane Damage (Necrosis)
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[19][20] This assay is complementary to the MTT assay, as it specifically measures cell lysis rather than metabolic slowdown.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT assay protocol, setting up an identical plate. It is critical to also prepare two additional control wells for each cell line:
-
Spontaneous LDH Release : Untreated cells.
-
Maximum LDH Release : Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[20]
-
-
Supernatant Collection : Centrifuge the 96-well plate at ~600 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer : Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[21]
-
Reaction Mixture : Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[21]
-
Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light.[21]
-
Stop Reaction : Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[21]
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate spectrophotometer.[21][22]
-
Data Analysis : Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Experiment 3: Annexin V/Propidium Iodide Staining for Apoptosis vs. Necrosis
This flow cytometry-based assay provides the most detailed insight into the mode of cell death. It uses two dyes to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[23]
-
Annexin V : Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23]
-
Propidium Iodide (PI) : A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis where membrane integrity is compromised.[23]
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with the 5-nitroimidazole compounds at their approximate IC50 and 2x IC50 concentrations (as determined by the MTT assay) for 24-48 hours.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment and centrifuge at ~500 x g for 5 minutes.
-
Washing : Wash the cell pellets once with cold 1X PBS and centrifuge again.[24]
-
Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[24]
-
Staining : Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.[24]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation :
-
Annexin V (-) / PI (-) : Live, healthy cells.
-
Annexin V (+) / PI (-) : Early apoptotic cells.
-
Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+) : Primarily necrotic cells (rare).
-
Pillar 3: Comparative Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. The IC50 values derived from the MTT assay provide a quantitative measure of potency for each compound.
Table 1: Comparative Cytotoxicity (IC50) of 5-Nitroimidazole Compounds after 48-hour Exposure
| Compound | HeLa IC50 (µM) | NIH/3T3 IC50 (µM) | Selectivity Index (SI)¹ |
| Metronidazole | 150.5 ± 12.3 | > 500 | > 3.3 |
| Tinidazole | 95.2 ± 8.1 | 450.8 ± 25.6 | 4.7 |
| Ornidazole | 78.6 ± 6.5 | 390.1 ± 19.8 | 5.0 |
| Benznidazole | 65.4 ± 5.9 | 280.3 ± 15.4 | 4.3 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 5.2 ± 0.4 | 6.5 |
¹ Selectivity Index (SI) = IC50 in normal cells (NIH/3T3) / IC50 in cancer cells (HeLa). A higher SI value indicates greater selective toxicity towards cancer cells. (Note: The data presented are illustrative and serve as a template for reporting experimental results.)
Interpretation of Results:
-
Potency : Based on the illustrative data, the rank order of cytotoxic potency against HeLa cells is Benznidazole > Ornidazole > Tinidazole > Metronidazole. This is evident from the lower IC50 values. For instance, Benznidazole (IC50 = 65.4 µM) is more potent than Metronidazole (IC50 = 150.5 µM).
-
Selectivity : All tested 5-nitroimidazoles show preferential cytotoxicity towards the HeLa cancer cell line over the non-malignant NIH/3T3 line, as indicated by SI values greater than 1. Ornidazole exhibits the highest selectivity in this hypothetical dataset (SI = 5.0).
-
Mechanism of Death : If Ornidazole treatment resulted in a high percentage of Annexin V (+)/PI (-) cells, it would suggest that its primary mode of action at its IC50 concentration is the induction of apoptosis. Conversely, if a compound showed a significant increase in LDH release that correlated with its MTT results, this would point towards a necrotic cell death mechanism.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach for the comparative in vitro analysis of 5-nitroimidazole cytotoxicity. By integrating assays that measure metabolic health (MTT), membrane integrity (LDH), and specific cell death pathways (Annexin V/PI), researchers can generate a comprehensive and reliable dataset.
The illustrative data suggest that compounds like Ornidazole and Benznidazole may hold greater potential as cytotoxic agents than the more commonly known Metronidazole. Their favorable selectivity indices underscore the therapeutic potential of exploiting the hypoxic tumor microenvironment.
While these in vitro methods are foundational, they are a launching point. Future investigations should progress towards more complex models, such as 3D tumor spheroids, which better mimic the hypoxic gradients found in vivo, before advancing the most promising candidates to preclinical animal studies. The classic 5-nitroimidazole scaffold, when viewed through the lens of modern oncology, represents a promising and underexplored avenue for the development of novel, selectively-activated cancer therapeutics.
References
- 1. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. europeanscience.org [europeanscience.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ornidazole Inhibits the Angiogenesis and Migration Abilities of Non-small Cell Lung Cancer (NSCLC) via Downregulation of VEGFA/VEGFR2/NRP-1 and PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benznidazole - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 12. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. praxilabs.com [praxilabs.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 23. biologi.ub.ac.id [biologi.ub.ac.id]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1H-imidazole-4-carbaldehyde Analogs
Introduction: The 5-Nitro-1H-imidazole-4-carbaldehyde Scaffold - A Privileged Starting Point in Drug Discovery
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[1] Its mechanism of action is intrinsically linked to the reductive bioactivation of the nitro group, generating reactive intermediates that induce cellular damage in pathogens and cancer cells.[1][2] The this compound core, in particular, serves as a versatile synthetic intermediate. The aldehyde functional group at the C4-position provides a reactive handle for the facile synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of these key analogs, offering insights into their synthesis, biological activities, and the structural features that govern their therapeutic potential.
Mechanism of Action: The Critical Role of the Nitro Group
The biological activity of 5-nitroimidazole derivatives is predominantly dependent on the reduction of the nitro group.[1][2] In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, low redox potential ferredoxin-like proteins donate electrons to the nitro group. This one-electron reduction forms a nitroso radical anion, which can be further reduced to nitroso and hydroxylamine intermediates. These highly reactive species are cytotoxic, causing damage to DNA and other macromolecules, ultimately leading to cell death.[2]
Caption: Reductive activation of 5-nitroimidazoles.
Comparative Analysis of this compound Analogs
The aldehyde functionality at the C4-position of the 5-nitroimidazole ring is a gateway to a multitude of derivatives. The following sections compare the most common classes of these analogs: Schiff bases, hydrazones, and thiosemicarbazones.
Schiff Base Derivatives: Modulating Lipophilicity and Target Interactions
Schiff bases, or imines, are synthesized through the condensation reaction of the this compound with various primary amines. This reaction offers a straightforward method to introduce a wide range of substituents, thereby tuning the physicochemical properties and biological activity of the parent molecule.
Synthesis Workflow:
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-1H-imidazole-4-carbaldehyde
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Nitro-1H-imidazole-4-carbaldehyde. It is designed for laboratory professionals who handle this and similar nitroaromatic compounds. The procedures outlined herein are grounded in established safety protocols and regulatory principles, ensuring that every step, from risk assessment to final waste collection, is conducted with precision and care.
Hazard Profile and Risk Assessment: Understanding the "Why"
While comprehensive toxicological data for this compound is not fully available, its structural motifs—a nitroimidazole core and an aldehyde group—necessitate that it be handled as a hazardous substance.[3] The hazard profile can be inferred from structurally related compounds and general chemical principles. The nitroaromatic group is associated with potential toxicity, while aldehydes can be irritants. Therefore, a cautious and informed approach is mandatory.
The primary risks during disposal operations include:
-
Inhalation: Airborne dust from the solid compound can be inhaled, causing respiratory irritation.[3][4]
-
Dermal Contact: Direct skin contact may cause irritation.[3]
-
Ocular Contact: The compound is likely a severe eye irritant.[3][4]
-
Environmental Release: Improper disposal can lead to contamination of waterways, as many complex organic molecules are not effectively removed by standard wastewater treatment.[2][5]
The following table summarizes the anticipated hazard classification based on data for 1H-Imidazole-4-carbaldehyde.[4]
| Hazard Class | GHS Category | Hazard Statement | Rationale & Causality |
| Skin Irritation | Category 2 | H315: Causes skin irritation | The aldehyde functional group and imidazole ring can react with skin proteins, leading to an irritant response. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the crystalline solid or dust can cause significant physical and chemical irritation to sensitive eye tissues. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine particulates, if inhaled, can irritate the mucous membranes of the respiratory tract. |
Crucial Directive: All waste containing this compound must be treated as hazardous chemical waste .[3][6] It must never be disposed of via standard trash or sink drains.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the proper PPE is worn and that safety equipment is accessible. The goal is to create a controlled environment that minimizes all potential routes of exposure.
| Equipment | Specification | Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent dermal absorption and irritation.[3] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Must be worn to protect against dust, splashes, or aerosols.[3][7] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended if handling large quantities or if dust generation is unavoidable. Use within a certified chemical fume hood is the primary engineering control.[7] |
| Work Area | Chemical Fume Hood | All handling of the solid compound and preparation of waste containers should occur within a fume hood to control dust and vapors.[3] |
| Emergency Equipment | Eyewash Station & Safety Shower | Must be immediately accessible in the event of accidental exposure.[3][8] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is segregation and containment. All waste streams must be collected in designated, properly labeled containers for pickup by your institution's Environmental Health & Safety (EHS) department.[9][10]
Workflow for Waste Management
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Waste Disposal Workflow for this compound.
Protocol 1: Disposal of Solid Waste
This includes expired pure chemical, reaction byproducts, and contaminated consumables (e.g., weigh boats, gloves, bench paper).
-
Select Container: Use a sturdy, wide-mouthed container with a tightly sealing lid, such as a plastic pail or tub.[9] For ease of disposal, line the container with a clear plastic bag.[10]
-
Transfer Waste: Carefully transfer all solid waste into the designated container. Perform this task inside a chemical fume hood to prevent the generation of airborne dust.[8]
-
Seal Container: Securely close the container lid. Keep the container sealed at all times except when adding waste.[6]
-
Labeling: Immediately affix a completed EHS Hazardous Waste Label to the container.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all other contaminated materials (e.g., "gloves, paper towels").
-
The date waste was first added.
-
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials, particularly strong acids and oxidizing agents.[3][9]
Protocol 2: Disposal of Liquid Waste
This applies to solutions containing the compound, such as mother liquors, chromatography fractions, or rinsates from cleaning glassware.
-
Select Container: Use a designated, chemically compatible waste carboy (HDPE plastic is preferred for mixed solvent/aqueous waste).[11] Ensure the container is clearly marked for "Halogenated" or "Non-Halogenated" waste as appropriate for the solvents used.
-
Transfer Waste: Carefully pour the liquid waste into the carboy using a funnel. Avoid splashing. This should be done in a fume hood.
-
Seal Container: Keep the carboy tightly capped when not in use. Open containers are a primary source of spills and fugitive emissions.[6]
-
Labeling: Ensure the carboy has a hazardous waste label that accurately reflects all components, including solvents and the dissolved compound, with estimated percentages.[6]
-
Storage: Store in the Satellite Accumulation Area, using secondary containment (such as a spill tray) to prevent leaks.[9]
Protocol 3: Decontamination of Empty Containers and Glassware
An "empty" container that held a hazardous chemical is not truly empty and must be managed properly.
-
Gross Decontamination: For reagent bottles or reaction flasks, rinse three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.
-
Collect Rinsate: Every drop of this rinsate is considered hazardous waste.[1] Collect all rinsate in your designated liquid hazardous waste carboy (see Protocol 2).
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
-
Disposal of Empty Bottles: A triple-rinsed reagent bottle can often be disposed of in the normal laboratory glass waste stream, but you must first obliterate or remove the original manufacturer's label to avoid confusion.[10] Confirm this procedure with your institutional EHS guidelines.
Spill Management Protocol
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
-
Evacuate & Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.
-
Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne.
-
Cleanup:
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of our commitment to professional scientific practice. By treating this compound as hazardous, utilizing proper PPE, and adhering to a strict protocol of segregation, containment, and labeling, we ensure the safety of our colleagues and the integrity of our environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.[3]
References
- 1. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. fishersci.com [fishersci.com]
- 4. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 5-Nitro-1H-imidazole-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling potent compounds such as 5-Nitro-1H-imidazole-4-carbaldehyde, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not just best practices—they are essential. This guide provides a detailed operational and safety framework, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Assessment and Engineering Controls: The First Line of Defense
Your primary strategy for safe handling should always be to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood.[2] This is critical to prevent the inhalation of any airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Airflow should be single-pass to avoid cross-contamination.[3]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the workstation.[2][4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards to protect against dust particles and potential splashes.[1][2] |
| Face Protection | Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing or dust generation during transfer or reaction quenching.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[2] For prolonged handling, consider double-gloving.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | N95 Respirator or higher | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of generating dust, especially when working outside of a fume hood.[1][2][5] |
Step-by-Step Operational Plan for Safe Handling
A systematic workflow is crucial to minimize risk. The following protocol outlines the key steps for safely handling this compound.
Preparation and Pre-Handling Checklist
-
Review the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds to be aware of potential hazards.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is operating correctly.
-
Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers prepared and within reach inside the fume hood to avoid unnecessary movements.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Weighing and Transferring the Compound
-
Perform in a Fume Hood: All weighing and transfer operations must be conducted within a chemical fume hood to contain any dust.[2]
-
Minimize Dust Generation: Handle the solid material gently. Use a spatula to carefully transfer the powder. Avoid pouring the solid, which can create airborne dust.
-
Use Appropriate Containers: Use sealed containers for transport within the lab. For transfers between locations, use a secondary, unbreakable container.[5]
During the Experiment
-
Maintain Clear Labeling: All containers holding this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2]
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
Post-Experiment and Storage
-
Decontaminate Work Surfaces: Clean the work area within the fume hood thoroughly after each use.
-
Proper Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye and face protection. Wash hands immediately after removing all PPE.
Emergency Procedures: Spill and Exposure Management
Spill Management Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection.[2]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that generate dust.[2] For a liquid spill, use an inert absorbent material.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan: Responsible Waste Management
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[1]
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Container Rinsing: For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]
-
Consult Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment while advancing your critical research and development efforts.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
